Molindone-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676049 | |
| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189805-13-7 | |
| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molindone-d8: A Technical Overview for Researchers
This guide provides an in-depth look at Molindone-d8, a deuterated form of the antipsychotic drug Molindone. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, an exploration of its mechanism of action, and detailed experimental protocols.
Core Compound Data
This compound is a stable isotope-labeled version of Molindone, primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis.
| Parameter | Value | Reference |
| CAS Number | 1189805-13-7 | [1][2] |
| Molecular Formula | C₁₆H₁₆D₈N₂O₂ | [1][2][3] |
| Molecular Weight | 284.42 g/mol | [1][2][3] |
| Unlabeled CAS Number | 7416-34-4 | [1] |
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are attributed to its parent compound, Molindone. The primary mechanism of action is the antagonism of dopamine D2 receptors within the central nervous system.[4][5] This blockade of D2 receptors is believed to temper the hyperactivity of dopaminergic pathways often associated with psychosis.[4][5]
Additionally, Molindone demonstrates antagonistic activity at serotonin 5-HT2B receptors.[6][7] The interplay between dopamine and serotonin receptor modulation may contribute to its overall therapeutic profile.[5]
Experimental Protocols
Synthesis of Molindone
A patented method for the synthesis of Molindone involves a multi-step process.[8] The key steps are outlined below.
Procedure:
-
Cyclization: 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione is stirred with acetic acid and ammonium acetate at 95-100°C for approximately 3 hours. The reaction mixture is then cooled and concentrated to yield 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.[8]
-
Final Reaction: The resulting intermediate is mixed with morpholine, paraformaldehyde, and ethanol and stirred for about 24 hours at 75-80°C. The mixture is concentrated, and after a series of extraction and purification steps, Molindone is obtained.[8]
In Vitro Metabolism Simulation
The metabolic profile of Molindone can be investigated using human liver microsomes (HLM) and photocatalytic methods.[9]
Human Liver Microsomes (HLM) Incubation:
-
Reagents: Molindone hydrochloride, HLM fraction.[9]
-
Procedure: Phase I metabolism reactions are performed in vitro by incubating Molindone with the HLM fraction. The resulting metabolites are then identified using analytical techniques like UHPLC-MS/MS.[9]
Photocatalytic Experiments:
-
Reagents: Molindone, aqueous solution.[9]
-
Procedure: Photocatalytic reactions are carried out in an aqueous solution containing Molindone at a concentration of 25 µM. This method can simulate metabolic pathways.[9]
Analytical Method for Molindone Hydrochloride
A high-performance liquid chromatography (HPLC) method can be used for the analysis of Molindone Hydrochloride.[10]
Chromatographic Conditions:
-
Mobile Phase: A mixture of sodium octanesulfonate, water, methanol, glacial acetic acid, and triethylamine. The exact proportions may need adjustment for system suitability.[10]
-
Column: L11 packing, 4.6-mm × 25-cm.[10]
-
Detector: UV detector at 254 nm.[10]
-
Column Temperature: Maintained at 35°C.[10]
Standard and Sample Preparation:
-
Solvent Mixture: A mixture of 0.01N hydrochloric acid and methanol (60:40).[10]
-
Standard Preparation: A solution of USP Molindone Hydrochloride RS is prepared in the solvent mixture to a known concentration.[10]
-
Assay Preparation: A weighed amount of Molindone Hydrochloride is dissolved in the solvent mixture.[10]
The procedure involves injecting equal volumes of the standard and assay preparations into the chromatograph and comparing the responses of the major peaks.[10]
References
- 1. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 2. Molindone D8 | CAS No- 1189805-13-7 | Simson Pharma Limited [simsonpharma.com]
- 3. scbt.com [scbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]
- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molindone - Wikipedia [en.wikipedia.org]
- 8. US10752586B1 - Process for preparation of molindone - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. newdruginfo.com [newdruginfo.com]
Synthesis Pathways for Deuterated Molindone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis pathway for deuterated Molindone, specifically Molindone-d8. Due to the absence of a publicly available, detailed experimental protocol for the synthesis of deuterated Molindone, this guide outlines a scientifically grounded proposed pathway. This proposal is based on established synthetic methods for the non-deuterated parent compound and known techniques for isotopic labeling.
Introduction to Deuterated Molindone
Molindone is an antipsychotic medication used in the treatment of schizophrenia. Deuterium-labeled compounds, such as deuterated Molindone, are of significant interest in drug development. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a drug, potentially leading to a more favorable metabolic stability, reduced formation of toxic metabolites, and an improved therapeutic window. The most common commercially available deuterated version of Molindone is this compound, where the eight hydrogen atoms on the morpholine ring are replaced with deuterium.
Proposed Synthesis Pathway for this compound
The most chemically plausible and efficient pathway for the synthesis of this compound involves a Mannich reaction. This three-component condensation reaction is the standard method for synthesizing the parent Molindone molecule[1]. The proposed strategy for the deuterated analog involves the reaction of a non-deuterated key intermediate, 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, with deuterated morpholine (morpholine-d8) and deuterated paraformaldehyde (paraformaldehyde-d2).
The logical workflow for arriving at this proposed synthesis is as follows:
Caption: Logical workflow for the development of the proposed synthesis pathway for deuterated Molindone.
The overall proposed synthesis is a two-step process starting from commercially available precursors to first synthesize the key intermediate, followed by the deuterated Mannich reaction.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2)
This procedure is adapted from established methods for the synthesis of this key intermediate[2][3].
Methodology:
-
In a suitable reaction vessel, a solution of 2,3-pentanedione-2-oxime is prepared in an appropriate solvent, such as aqueous acetic acid.
-
A hydrogenation catalyst (e.g., Raney nickel) is added to the solution[2].
-
The mixture is subjected to hydrogenation to reduce the oxime to the corresponding amine.
-
Following the reduction, 1,3-cyclohexanedione is added to the reaction mixture.
-
The mixture is heated to induce cyclization and formation of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole[2].
-
Upon completion of the reaction, the catalyst is filtered off.
-
The crude product is isolated by neutralization and extraction.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure intermediate[4].
Step 2: Synthesis of this compound via Deuterated Mannich Reaction
This proposed protocol adapts the conditions of the standard Mannich reaction for Molindone synthesis to incorporate the deuterated reagents[1][4].
Methodology:
-
In a reaction flask equipped with a reflux condenser and a pH probe, dissolve 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one in an alcohol solvent, such as methanol[4].
-
Adjust the pH of the solution to approximately 3.5-3.8 using a mineral acid like hydrochloric acid[4].
-
Add morpholine-d8 hydrochloride and paraformaldehyde-d2 to the reaction mixture[4].
-
Heat the mixture to 50-55 °C and stir for several hours, followed by a period of reflux to drive the reaction to completion. The reaction progress can be monitored by TLC or HPLC[4].
-
After completion, cool the reaction mixture and filter to remove any unreacted starting material.
-
The filtrate, containing this compound hydrochloride, is then basified to a pH of 8.0-9.0 with a cold aqueous ammonia solution to precipitate the crude this compound free base[4].
-
The precipitate is collected by filtration, washed with a methanol-water solution, and dried under vacuum[4].
-
The crude this compound is purified by recrystallization from hot ethanol or acetone, with the addition of activated carbon for decolorization, to yield high-purity this compound[4].
Quantitative Data
The following table summarizes the proposed quantitative data for the synthesis of this compound. The yields and purities are estimations based on the reported values for the synthesis of non-deuterated Molindone[4]. The isotopic enrichment is based on commercially available deuterated reagents.
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield | Estimated Purity (post-purification) | Estimated Isotopic Enrichment |
| 1 | 2,3-Pentanedione-2-oxime | 1.0 | 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | ~85-90% | >98% (HPLC) | N/A |
| 1,3-Cyclohexanedione | 1.0 | |||||
| 2 | 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | 1.0 | This compound | ~80-85% | >99% (HPLC) | >98 atom % D |
| Morpholine-d8 HCl | 1.35 | |||||
| Paraformaldehyde-d2 | 1.5 |
Characterization and Isotopic Enrichment Determination
The successful synthesis and deuteration of this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will be used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the morpholine protons will indicate successful deuteration[5].
-
²H NMR can be employed to directly observe the deuterium signals and confirm their location on the morpholine ring[5][6].
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized this compound, which should correspond to the molecular formula C₁₆H₁₆D₈N₂O₂.
-
The isotopic distribution pattern in the mass spectrum will be analyzed to calculate the isotopic enrichment and the abundance of different isotopologues (e.g., d7, d6, etc.)[7][8].
-
The combination of these techniques provides a comprehensive characterization of the synthesized deuterated Molindone, ensuring its structural integrity and the extent of deuterium incorporation[7][9].
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. US9802893B2 - Methods of producing molindone and its salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107011237B - Improved synthesis method of molindone - Google Patents [patents.google.com]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Application of Molindone-d8 in Bioanalytical Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Precise Molindone Quantification
Molindone is an antipsychotic medication primarily used in the management of schizophrenia.[1][2] Its mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2B receptors in the brain.[1][3][4] Given its therapeutic applications and potential for side effects, the accurate quantification of Molindone in biological matrices (e.g., plasma, serum) is critical during preclinical and clinical development. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.
The reliability of these sensitive assays hinges on the ability to correct for variability introduced during sample processing and analysis. This guide details the rationale and methodology for using a stable isotope-labeled (SIL) internal standard, specifically Molindone-d8, to achieve the highest level of accuracy and precision in Molindone bioanalysis.
The Core Rationale: Why a Deuterated Internal Standard is Essential
Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of error, including sample loss during extraction, variability in instrument injection volume, and, most significantly, matrix effects.[5] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, leading to ion suppression or enhancement.[5]
To compensate for these variations, an internal standard (IS) is incorporated into every sample, calibrator, and quality control sample at a known concentration.[6] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process. By measuring the peak area ratio of the analyte to the IS, variations are normalized, leading to reliable and reproducible quantification.
While structural analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[5][7] Deuterated standards, such as this compound, are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects.[6][8] Their only significant difference is a higher mass, allowing them to be distinguished by the mass spectrometer.[6] The use of a SIL-IS is highly recommended by regulatory agencies like the FDA and EMA for its ability to produce robust and reliable data.[5]
This compound: The Optimal Internal Standard
This compound is the deuterated analog of Molindone, containing eight deuterium atoms. This labeling provides a sufficient mass shift to prevent isotopic crosstalk with the parent compound while preserving its physicochemical properties.
Physicochemical Properties
The near-identical properties of Molindone and this compound ensure they behave consistently during sample preparation and chromatographic separation.
| Property | Molindone | This compound | Citation |
| Chemical Formula | C₁₆H₂₄N₂O₂ | C₁₆H₁₆D₈N₂O₂ | [2][9] |
| Molar Mass | 276.380 g/mol | 284.42 g/mol | [2][9] |
| Structure | 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one | 3-Ethyl-2-methyl-5-([2H₈]morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one | [2][9] |
Logical Framework for Using this compound
The use of this compound as an internal standard provides a robust analytical framework that corrects for procedural variability.
Caption: Logical flow demonstrating how this compound normalizes for variability.
Experimental Protocol: Molindone Quantification in Human Plasma
This section outlines a typical bioanalytical method for the quantification of Molindone in human plasma using this compound as an internal standard. The protocol is based on established methodologies involving protein precipitation and LC-MS/MS analysis.[10][11][12]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[12]
| Step | Procedure |
| 1 | Thaw human plasma samples, calibration standards, and quality control samples on ice. |
| 2 | Aliquot 50 µL of each sample into a 96-well microplate or microcentrifuge tubes. |
| 3 | Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each well. The IS serves to precipitate plasma proteins and introduce the standard in one step. |
| 4 | Vortex mix the plate for 2 minutes to ensure complete protein precipitation. |
| 5 | Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins. |
| 6 | Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis. |
Bioanalytical Workflow Visualization
The following workflow diagram illustrates the key steps from sample receipt to final data analysis.
Caption: High-level overview of the sample analysis process.
LC-MS/MS Method Parameters
The following tables provide typical starting conditions for the chromatographic separation and mass spectrometric detection of Molindone and this compound.[10][11]
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Molindone) | Q1: 277.2 m/z -> Q3: 176.1 m/z |
| MRM Transition (this compound) | Q1: 285.2 m/z -> Q3: 176.1 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Context: Molindone's Mechanism of Action
Understanding the pharmacological target of Molindone provides context for its therapeutic monitoring. Molindone primarily acts as an antagonist at dopamine and serotonin receptors, which is believed to mediate its antipsychotic effects.[3][13][14]
Caption: Molindone's antagonistic effect on key neurotransmitter receptors.
Conclusion
The use of this compound as an internal standard is fundamental to the development of robust, accurate, and precise bioanalytical methods for the quantification of Molindone. Its properties as a stable isotope-labeled analog ensure that it effectively mimics the behavior of the unlabeled drug throughout sample preparation and LC-MS/MS analysis. This co-behavior allows this compound to normalize for procedural variability and matrix-induced ionization effects, which is a critical requirement for regulatory submission and the successful clinical development of Molindone. The methodologies and rationale presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.
References
- 1. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]
- 2. Molindone - Wikipedia [en.wikipedia.org]
- 3. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 10. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mdpi.com [mdpi.com]
Navigating Research Frontiers: A Technical Guide to the Commercial Availability and Application of Molindone-d8
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Molindone-d8, a deuterated analog of the antipsychotic agent Molindone. This document outlines its significance in research, particularly in pharmacokinetic and bioanalytical studies, and offers detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction to Molindone and the Role of Deuterated Analogs
Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia. It exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the brain. To facilitate advanced research into its pharmacokinetics, metabolism, and therapeutic monitoring, a stable isotope-labeled internal standard is crucial. This compound, in which eight hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to Molindone, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate and precise quantification of the parent drug in complex biological matrices.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers for research purposes. The following table summarizes the available information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current pricing and availability, as these are subject to change and may require user registration to view.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |
| LGC Standards | This compound | TRC-M487502 | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | >95% (HPLC)[1] | 1 mg, 10 mg (Inquire for others) |
| MedChemExpress | This compound | HY-107434S | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | 99.2%[2] | Inquire for details |
| Simson Pharma | Molindone D8 | M1040010 | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | Certificate of Analysis provided | Custom Synthesis |
| Santa Cruz Biotechnology | This compound | sc-219503 | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | Inquire for details | Inquire for details[3] |
Mechanism of Action: Dopamine D2 Receptor Antagonism
Molindone's primary mechanism of action involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Specifically, these receptors are coupled to inhibitory G-proteins (Gi). The binding of Molindone to the D2 receptor prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade.
Signaling Pathway of Molindone's Action
The antagonism of the D2 receptor by Molindone initiates the following signaling pathway:
Experimental Protocol: Quantification of Molindone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed protocol for the quantitative analysis of Molindone in human plasma. This compound is utilized as an internal standard to ensure accuracy and precision.
Materials and Reagents
-
Molindone analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is recommended for sample preparation due to its simplicity and efficiency.[2][4][5]
-
Preparation of Working Solutions:
-
Prepare stock solutions of Molindone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Molindone by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Protein Precipitation:
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Molindone: Q1: m/z 277.2 -> Q3: m/z 176.1 (quantifier), m/z 100.1 (qualifier)
-
This compound: Q1: m/z 285.2 -> Q3: m/z 176.1
-
Note: These transitions should be optimized on the specific instrument being used.
-
-
Key MS Parameters (to be optimized):
-
IonSpray Voltage
-
Nebulizer Gas (GS1) and Turbo Gas (GS2) pressures
-
Curtain Gas (CUR) setting
-
Collision Gas (CAD) pressure
-
Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) for each MRM transition.
-
Experimental Workflow Diagram
Conclusion
This compound is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its commercial availability from reputable suppliers enables the development and validation of robust and reliable bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide, utilizing this compound as an internal standard, offers a solid foundation for the accurate quantification of Molindone in biological matrices. This, in turn, will facilitate a deeper understanding of its pharmacokinetic profile and contribute to the optimization of its therapeutic use.
References
- 1. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Molindone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Molindone-d8. The information presented is essential for ensuring the integrity and reliability of this compound in research and development settings. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability-indicating analyses.
Introduction to this compound
This compound is a deuterated analog of Molindone, an antipsychotic medication used in the treatment of schizophrenia. The replacement of eight hydrogen atoms with deuterium can influence the pharmacokinetic profile of the drug, primarily by slowing down its metabolism due to the kinetic isotope effect. This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][][3] Consequently, deuterated compounds often exhibit a longer half-life and increased metabolic stability.[1][][4] While this alteration is primarily aimed at improving pharmacokinetic properties, it is also important to understand its impact on the chemical stability and storage requirements of the molecule. The degradation pathways of this compound are expected to be identical to those of Molindone, although the rate of degradation may be slower.
Recommended Storage Conditions
Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on available data for the solid form and in solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: Data is based on general recommendations for deuterated compounds and available information on this compound.
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. The development of a stability-indicating analytical method, typically using Ultra-Performance Liquid Chromatography (UPLC), is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
Summary of Potential Degradation
While specific quantitative forced degradation data for this compound is not extensively available in the public domain, the following table summarizes the expected susceptibility of Molindone (and by extension, this compound) to various stress conditions based on its chemical structure and findings from related studies.
Table 2: Summary of Forced Degradation Studies on Molindone
| Stress Condition | Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Potential for degradation |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | Potential for degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation expected |
| Thermal Degradation | 105°C for 48 hours | Likely stable |
| Photodegradation | Exposure to UV light (254 nm) and visible light | Potential for degradation |
Potential Degradation Pathways
A study on the photocatalytic degradation of Molindone identified six metabolites, which can provide insights into potential oxidative degradation pathways.[5][6] The primary degradation reactions observed were hydroxylation and dehydrogenation.
Below is a DOT script for a diagram illustrating the potential degradation pathways of Molindone.
Caption: Potential Degradation Pathways of Molindone.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating UPLC method for this compound.
Forced Degradation (Stress Testing) Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 105°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 8 hours and to UV light (254 nm) in a photostability chamber for 24 hours.
Stability-Indicating UPLC Method
A UPLC method is essential for separating this compound from its potential degradation products.
Table 3: UPLC Method Parameters
| Parameter | Specification |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 5.0) in a gradient elution |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Experimental Workflow
The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound.
Caption: Experimental Workflow for this compound Stability Study.
Conclusion
The stability of this compound is a critical factor for its use in research and pharmaceutical development. Adherence to the recommended storage conditions is paramount to prevent degradation. While specific forced degradation data for the deuterated compound is limited, the provided protocols for stress testing and the stability-indicating UPLC method offer a robust framework for its evaluation. The insights from the photocatalytic degradation of Molindone suggest that oxidative pathways are a key consideration for its stability. Further studies focusing on the quantitative analysis of degradation products under various stress conditions will provide a more complete stability profile for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Molindone and Molindone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Molindone and its deuterated analog, Molindone-d8. It delves into their chemical properties, pharmacodynamics, and pharmacokinetics, with a special focus on the key distinctions arising from isotopic substitution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Molindone is an antipsychotic medication belonging to the dihydroindolone class, utilized in the management of schizophrenia.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1] this compound is a deuterated version of Molindone, meaning that eight hydrogen atoms in the morpholine ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution can significantly alter the pharmacokinetic profile of the drug due to the kinetic isotope effect, potentially leading to a longer half-life and modified metabolic pathways.[2][3] This guide will explore these differences in detail.
Chemical and Physical Properties
The fundamental difference between Molindone and this compound lies in their isotopic composition. This seemingly minor alteration at the atomic level can have profound effects on the molecule's metabolic stability.
| Property | Molindone | This compound |
| Chemical Formula | C₁₆H₂₄N₂O₂ | C₁₆H₁₆D₈N₂O₂ |
| Molar Mass | 276.38 g/mol | 284.43 g/mol |
| Structure | 3-Ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)indol-4(5H)-one | 3-Ethyl-6,7-dihydro-2-methyl-5-((morpholino-d8)methyl)indol-4(5H)-one |
| Isotopic Substitution | None | 8 Deuterium atoms on the morpholine ring |
Pharmacodynamics
Both Molindone and this compound are expected to exhibit the same primary pharmacodynamic properties, as deuteration does not typically alter the drug's affinity for its target receptors. The core mechanism of action for both compounds is the antagonism of the dopamine D2 receptor.
Mechanism of Action
Molindone acts as a potent antagonist at dopamine D2 receptors.[1] The overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of psychosis, and by blocking these receptors, Molindone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Receptor Binding Profile
While the primary target is the D2 receptor, Molindone may also interact with other neurotransmitter receptors, though with lower affinity. The receptor binding profile is not expected to differ significantly between Molindone and this compound.
Pharmacokinetics
The most significant differences between Molindone and this compound are anticipated in their pharmacokinetic profiles. The substitution of hydrogen with deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, this increased bond strength can slow down the metabolic process.[2][4]
| Parameter | Molindone | This compound (Predicted) | Key Differences |
| Absorption | Rapidly absorbed after oral administration.[5] | Expected to be similar to Molindone. | No significant difference is anticipated in the rate or extent of absorption. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP enzymes.[6] | Metabolism is expected to be slower due to the kinetic isotope effect. | The stronger C-D bonds in the morpholine ring are less susceptible to enzymatic cleavage, leading to a reduced rate of metabolism. |
| Half-life | Approximately 1.5 - 2 hours.[7][8] | Expected to be longer than that of Molindone. | Slower metabolism will likely result in a prolonged elimination half-life. |
| Excretion | Primarily excreted as metabolites in urine and feces.[5] | The excretion profile may be altered due to differences in metabolite formation. | A higher proportion of the parent drug may be excreted unchanged, or the profile of metabolites may differ. |
Key Differences: The Impact of Deuteration
The strategic replacement of hydrogen with deuterium in this compound is designed to leverage the kinetic isotope effect to improve the drug's pharmacokinetic properties.
Potential Advantages of this compound:
-
Improved Half-Life: A longer half-life could allow for less frequent dosing, potentially improving patient compliance.
-
Reduced Metabolic Load: Slower metabolism may lead to a lower concentration of metabolites, some of which could be associated with adverse effects.
-
Increased Exposure: A reduced first-pass metabolism could lead to higher systemic exposure of the active drug.
-
More Predictable Pharmacokinetics: Reduced inter-individual variability in metabolism could lead to more predictable drug levels among patients.
Experimental Protocols
While specific experimental protocols for a head-to-head comparison of Molindone and this compound are not publicly available, the following outlines standard methodologies that would be employed in such a study.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Molindone and this compound in liver microsomes.
Methodology:
-
Incubate Molindone and this compound separately with human liver microsomes (or microsomes from other species of interest) and a NADPH-generating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[9][10]
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
Pharmacokinetic Study in Animal Models
Objective: To compare the in vivo pharmacokinetic profiles of Molindone and this compound.
Methodology:
-
Administer equivalent doses of Molindone and this compound (e.g., orally or intravenously) to separate groups of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drugs from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.
Signaling Pathway and Visualization
The antipsychotic effects of Molindone are mediated through its antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of Molindone to the D2 receptor inhibits downstream signaling cascades that are typically activated by dopamine.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway antagonized by Molindone.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Molindone and this compound.
Conclusion
The primary distinction between Molindone and this compound lies in the isotopic substitution of hydrogen with deuterium, which is anticipated to significantly alter the pharmacokinetic profile of the latter. While their pharmacodynamic actions at the dopamine D2 receptor are expected to be identical, this compound is predicted to have a slower rate of metabolism and a longer half-life. These modifications could translate into a more favorable clinical profile with improved dosing regimens and potentially a better safety profile. Further non-clinical and clinical studies are necessary to definitively characterize the comparative pharmacology of these two compounds. This guide provides a foundational understanding for researchers and developers interested in the therapeutic potential of deuterated antipsychotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 7. Molindone - Wikipedia [en.wikipedia.org]
- 8. Review of clinical and laboratory experiences with molindone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Quantitative Analysis of Molindone in Human Plasma by LC-MS/MS
An LC-MS/MS method for the quantification of Molindone in human plasma using its deuterated internal standard, Molindone-d8, is a critical tool for pharmacokinetic studies and clinical monitoring. This document provides a detailed protocol for the development and validation of such a method, tailored for researchers, scientists, and drug development professionals.
Introduction
Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia.[1] Accurate and reliable quantification of Molindone in biological matrices like human plasma is essential for therapeutic drug monitoring and pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[2]
This application note details a robust and reproducible LC-MS/MS method for the determination of Molindone in human plasma. The method utilizes this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection.[3] The protocol covers sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
-
Analytes: Molindone hydrochloride (analytical standard)[1], this compound (internal standard)[3][4]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water.
-
Matrix: Drug-free human plasma (K2-EDTA).
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[5]
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 50 x 2.1 mm, 1.9 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V[6] |
| Vaporizer Temperature | 350 °C[7] |
| Sheath Gas | 50 arbitrary units[7] |
| Auxiliary Gas | 10 arbitrary units[7] |
| Sweep Gas | 0 arbitrary units[7] |
| Data Acquisition | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Molindone | 277.2 | 100.1 | 20 |
| This compound | 285.2 | 100.1 | 20 |
Rationale for SRM Transitions: The protonated molecular ion for Molindone [M+H]⁺ is observed at m/z 277.2.[6] A primary fragmentation event involves the detachment of the methylmorpholine moiety, resulting in a highly abundant product ion at m/z 100.1.[6] this compound, with eight deuterium atoms, has a precursor ion at m/z 285.2. Assuming the deuterium labels are on the main ring structure, the same non-deuterated methylmorpholine fragment (m/z 100.1) is expected, making it a suitable and specific transition for the internal standard.
Protein precipitation is a straightforward and effective method for extracting drugs from plasma samples.[5]
-
Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquot: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:Water) to each tube.
-
Vortex: Briefly vortex mix the samples.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5]
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject the prepared sample into the LC-MS/MS system for analysis.
Caption: Workflow for Molindone quantification in plasma.
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with known concentrations of Molindone. A typical range is 0.1 to 100 ng/mL.[8][9]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).
Results and Data Presentation
The performance of the method should be evaluated according to standard bioanalytical method validation guidelines.[10] Key parameters include linearity, sensitivity, accuracy, precision, and matrix effect.
Table 4: Method Performance Summary (Expected Results)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Accuracy: 80-120%, Precision: ≤20% RSD |
| Intra-day Precision (RSD%) | ≤ 3.5% | ≤ 15% RSD (≤20% at LLOQ) |
| Inter-day Precision (RSD%) | ≤ 3.0% | ≤ 15% RSD (≤20% at LLOQ) |
| Accuracy (RE%) | -5.0% to 4.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal | IS-normalized factor within acceptable limits |
| Recovery | > 85% | Consistent and reproducible |
Note: The performance data in Table 4 are representative values based on similar validated methods for Molindone and serve as a target for method development.[8][9]
Caption: Principle of IS-based quantification by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Molindone in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical and pharmacokinetic research. This application note serves as a comprehensive guide for implementing this method in a bioanalytical laboratory.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Application Note: Quantification of Molindone in Human Plasma using a Validated LC-MS/MS Method with Molindone-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Molindone in human plasma. The assay utilizes Molindone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved via multiple reaction monitoring (MRM) in positive ion mode. The method was validated over a linear range of 0.100 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Molindone is an antipsychotic medication used in the management of schizophrenia.[1] Accurate and reliable quantification of Molindone in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
This application note provides a comprehensive protocol for the quantification of Molindone in human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Molindone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[2]
LC-MS/MS Method
A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 100% Methanol[2] |
| Gradient | Linear gradient from 20% to 95% B over 5 minutes[2] |
| Flow Rate | 0.20 mL/min[2] |
| Injection Volume | 30 µL[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 18 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | Not Specified |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Molindone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Molindone | 277.2 | 100.1 | 150 | Optimized |
| This compound | 285.2 | 108.1 | 150 | Optimized |
Note: Collision energy should be optimized for the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Molindone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Molindone stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.100, 0.250, 0.500, 1.00, 2.50, 5.00, 10.0, 50.0, and 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
Sample Preparation Protocol
The following protocol describes a protein precipitation method for the extraction of Molindone from human plasma.
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for double blank samples) and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A and 20% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.
Table 4: Method Validation Parameters and Expected Results
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Curve Range | - | 0.100 - 100 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | 0.100 ng/mL |
| Intra-day and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | Minimal matrix effects observed |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Molindone-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molindone is an antipsychotic medication used in the treatment of schizophrenia. Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Molindone. To ensure the accuracy and precision of such studies, a stable isotope-labeled internal standard is essential. Molindone-d8, a deuterated analog of Molindone, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Molindone, but its increased mass allows for clear differentiation in mass spectrometric detection, correcting for variations during sample preparation and analysis.
This document provides a detailed protocol for the use of this compound in pharmacokinetic studies of Molindone, including sample preparation, LC-MS/MS analysis, and data interpretation.
Pharmacokinetic Profile of Molindone
Molindone is readily absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed around 1.1 to 1.5 hours.[1][2] The elimination half-life of the parent drug is relatively short, approximately 2 hours.[2] However, the pharmacological effect is much longer, lasting 24-36 hours, which is attributed to the presence of active metabolites. The drug is extensively metabolized in the liver, with at least 36 recognized metabolites.
Table 1: Pharmacokinetic Parameters of Oral Molindone in Humans
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.1 - 1.5 hours | [1][2] |
| Elimination Half-Life (t½) | ~2 hours | [2] |
| Duration of Action | 24 - 36 hours | |
| Metabolism | Hepatic | |
| Primary Excretion | Urine and Feces |
Experimental Protocols
Bioanalytical Method using LC-MS/MS
This protocol outlines a validated method for the quantification of Molindone in human plasma using this compound as an internal standard.
1. Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a high-throughput and efficient method for extracting analytes from biological matrices.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution (in methanol)
-
2% Ammonium hydroxide solution
-
Ethyl acetate
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
Plate sealer
-
96-well collection plate
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
-
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Spike a known volume of plasma (e.g., 100 µL) with a small volume of this compound internal standard solution.
-
Add an equal volume of 2% ammonium hydroxide to the plasma sample to adjust the pH and disrupt protein binding.
-
Load the pre-treated plasma sample onto the SLE plate/cartridge.
-
Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent material.
-
Allow the sample to adsorb for 5-10 minutes.
-
Place a clean 96-well collection plate underneath the SLE plate.
-
Add the elution solvent (e.g., ethyl acetate) to the SLE plate and allow it to percolate through the sorbent by gravity or with a gentle vacuum. A second elution step can be performed to maximize recovery.
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume of reconstitution solution.
-
Seal the collection plate and vortex thoroughly before placing it in the autosampler for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: A standard reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm), is suitable for non-chiral separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to ensure good separation from endogenous matrix components.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for Molindone and this compound need to be optimized on the specific mass spectrometer being used. Based on the molecular weight of Molindone (276.38 g/mol ), the protonated molecule [M+H]+ would be m/z 277.4. For this compound, the [M+H]+ would be m/z 285.4. Fragmentation of the morpholine moiety is a likely product ion.
-
Example Transitions (to be optimized):
-
Molindone: Precursor Ion (Q1): 277.4 m/z; Product Ion (Q3): To be determined experimentally (a common fragment is often around 100 m/z corresponding to the morpholinomethyl cation).
-
This compound: Precursor Ion (Q1): 285.4 m/z; Product Ion (Q3): To be determined experimentally.
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization | ESI+ |
| Scan Mode | MRM |
| Molindone Transition | 277.4 -> [Product Ion] |
| This compound Transition | 285.4 -> [Product Ion] |
Data Presentation and Analysis
Quantitative data from pharmacokinetic studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable under tested conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.
Signaling Pathway
Molindone primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors. The diagram below illustrates this signaling pathway.
References
Preparation of Molindone-d8 Stock and Working Solutions for Use as an Internal Standard in Mass Spectrometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molindone is an antipsychotic medication used in the management of schizophrenia.[1] In quantitative bioanalysis, such as pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). Molindone-d8, a deuterated analog of Molindone, serves as an ideal internal standard as it shares similar physicochemical properties with the analyte but is distinguishable by its mass. This document provides a detailed protocol for the preparation of this compound stock and working solutions.
This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-5-[4-(morpholinyl-d8)methyl]-4H-indol-4-one |
| Molecular Formula | C₁₆H₁₆D₈N₂O₂ |
| Molecular Weight | 284.42 g/mol |
| CAS Number | 1189805-13-7 |
| Appearance | Solid |
| Purity | >95% (HPLC) |
| Storage (Solid) | +4°C |
Source: LGC Standards[2]
Experimental Protocols
Materials and Reagents
-
This compound (neat powder)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.
Procedure:
-
Allow the container of this compound neat powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder to a 1 mL amber glass volumetric flask.
-
Add approximately 0.8 mL of methanol to the volumetric flask.
-
Vortex the flask for 30 seconds to dissolve the powder. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Once completely dissolved, bring the solution to the final volume of 1 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled amber glass vial for storage.
Preparation of Intermediate and Working Solutions
Intermediate and working solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be optimized based on the specific requirements of the analytical method, such as the expected analyte concentration range and the sensitivity of the mass spectrometer.
Example Preparation of a 1 µg/mL Working Solution:
-
Prepare an intermediate stock solution of 10 µg/mL by diluting 10 µL of the 1 mg/mL primary stock solution to 1 mL with methanol in a volumetric flask.
-
Prepare the 1 µg/mL working solution by diluting 100 µL of the 10 µg/mL intermediate stock solution to 1 mL with the appropriate solvent (e.g., 50:50 methanol:water).
The final concentration of the internal standard in the analytical sample is typically in the low ng/mL range. For instance, in a method for the analysis of antipsychotics, a final internal standard concentration of 5 ng/mL was used.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of this compound solutions.
Table 1: Recommended Solvents and Storage Conditions
| Solution Type | Recommended Solvent(s) | Storage Temperature | Short-Term Stability (at RT) | Long-Term Stability |
| Stock Solution | Methanol, Acetonitrile, DMSO | -20°C or -80°C | Up to 24 hours | Up to 6 months at -20°C |
| Working Solutions | Methanol, Acetonitrile, Water with organic modifier | 2-8°C | Up to 1 week | Up to 1 month |
Table 2: Example Concentrations for Stock and Working Solutions
| Solution | Concentration | Purpose |
| Primary Stock Solution | 1 mg/mL | High-concentration stock for long-term storage and preparation of dilutions. |
| Intermediate Stock Solution | 10 µg/mL | Intermediate dilution for ease of preparing working solutions. |
| Working Solution | 0.1 - 1 µg/mL | Used for spiking into calibration standards, quality controls, and unknown samples. |
| Final Concentration in Sample | 1 - 100 ng/mL | The final concentration of the internal standard in the sample ready for injection. A typical range for similar antipsychotics is 0.100-100 ng/ml.[3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the preparation of this compound solutions and the logical relationship of its use in a typical bioanalytical workflow.
Figure 1. Workflow for the preparation of this compound stock and working solutions.
Figure 2. Integration of this compound in a bioanalytical workflow.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these procedures, including proper storage and handling, is essential for maintaining the integrity of the internal standard and ensuring the accuracy and reliability of quantitative analytical methods. The provided concentration ranges and solvent recommendations serve as a starting point and should be optimized for the specific analytical method being developed.
References
Application Notes: The Role of Molindone-d8 in Therapeutic Drug Monitoring
Introduction Molindone is an antipsychotic medication primarily used in the management of schizophrenia[1]. It functions as a dopamine D2 receptor antagonist, which helps in mitigating the positive symptoms of psychosis such as hallucinations and delusions[2][3]. Additionally, it demonstrates antagonism at serotonin 5-HT2B receptors[1][2][4]. Therapeutic Drug Monitoring (TDM) of Molindone is crucial for optimizing clinical outcomes by ensuring that drug concentrations are within the therapeutic window, thereby maximizing efficacy while minimizing dose-dependent adverse effects like extrapyramidal symptoms and tardive dyskinesia.
The Utility of Molindone-d8 as an Internal Standard In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement. This compound, a stable isotope-labeled (SIL) version of Molindone, is the ideal internal standard for this purpose[5].
The use of a SIL-IS like this compound is based on the principle of isotope dilution mass spectrometry. Because this compound is chemically identical to Molindone, it co-elutes chromatographically and exhibits the same ionization efficiency and behavior during sample extraction and analysis[6]. However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the eight deuterium atoms[5]. This allows this compound to compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantification[7]. Deuteration can improve the pharmacokinetic profiles of drugs and is a common strategy in drug development and analysis[6][8].
Molindone's Mechanism of Action
The primary therapeutic effect of Molindone is achieved through its antagonist activity at postsynaptic dopamine D2 receptors and serotonin 5-HT2B receptors in the central nervous system. By blocking these receptors, Molindone inhibits the downstream signaling typically initiated by dopamine and serotonin, which is often hyperactive in psychotic disorders.[2][4][9]
Caption: Molindone blocks D2 and 5-HT2B receptors, inhibiting neurotransmitter signaling.
Protocol: Quantification of Molindone in Human Plasma
This protocol describes a general method for the quantitative analysis of Molindone in human plasma using this compound as an internal standard via LC-MS/MS.
1. Materials and Reagents
-
Molindone reference standard
-
This compound internal standard[5]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Molindone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Molindone primary stock with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 500 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma (calibrator, QC, or unknown) into the appropriate tubes.
-
Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This step precipitates plasma proteins and adds the IS simultaneously.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for quantifying drugs in biological matrices.[10][11] The following are example parameters that must be optimized for the specific instrumentation used.
| Parameter | Example Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Linear gradient from 20% to 95% Mobile Phase B over 4 minutes, followed by re-equilibration.[10] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example Liquid Chromatography Conditions.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Molindone | 277.2 | 100.1 | 25 | 100 |
| This compound | 285.2 | 108.1 | 25 | 100 |
Table 2: Example Mass Spectrometer MRM Parameters. Note: These values are illustrative and require empirical optimization.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Molindone peak area / this compound peak area) against the nominal concentration of the prepared calibrators.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Calculate the concentration of Molindone in the QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Therapeutic Drug Monitoring Workflow
The overall process for TDM using this compound involves several sequential steps, from patient sample acquisition to the final concentration report, which informs clinical decisions.
Caption: Standard workflow for Molindone therapeutic drug monitoring using LC-MS/MS.
References
- 1. Molindone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Molindone Sample Extraction Using Molindone-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Molindone from biological matrices, primarily human plasma, utilizing Molindone-d8 as an internal standard. The following methods are described: Supported Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). These techniques are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Molindone is an antipsychotic medication used in the treatment of schizophrenia. Accurate quantification of Molindone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the bioanalytical method by compensating for variability in sample preparation and instrument response.
This guide offers detailed protocols for three common sample extraction techniques, along with expected performance data to aid researchers in selecting and implementing the most appropriate method for their specific needs.
Supported Liquid-Liquid Extraction (LLE)
Supported Liquid-Liquid Extraction is a variation of traditional LLE that utilizes a solid support material impregnated with an aqueous phase. This technique offers the benefits of LLE, such as high recovery and clean extracts, in a more streamlined and automatable 96-well plate format.
Application Note
This LLE method is adapted from a validated assay for the determination of Molindone enantiomers in human plasma and is suitable for high-throughput analysis.[1] The use of this compound as an internal standard will correct for any potential variability during the extraction process. This method is expected to provide clean extracts with minimal matrix effects, leading to high accuracy and precision.
Experimental Protocol
Materials:
-
Human plasma containing Molindone
-
This compound internal standard (IS) solution (in methanol or acetonitrile)
-
Supported Liquid Extraction (SLE) 96-well plate
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Methanol
-
Water
-
Formic acid
-
96-well collection plate
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample in a 96-well plate, add 20 µL of this compound internal standard solution.
-
Add 100 µL of water and vortex to mix.
-
-
Extraction:
-
Load the pre-treated sample onto the SLE 96-well plate.
-
Apply a brief vacuum pulse to initiate the flow of the sample into the support material.
-
Allow the sample to absorb for 5 minutes.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to flow through under gravity for 5 minutes.
-
Apply a final vacuum pulse to collect the remaining extract.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial or a 96-well plate for LC-MS/MS analysis.
-
LLE Workflow Diagram
Caption: Workflow for Supported Liquid-Liquid Extraction of Molindone.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective sample preparation technique that can effectively remove interfering matrix components and concentrate the analyte of interest. The choice of sorbent is critical for achieving optimal recovery and purity. For a basic compound like Molindone, a mixed-mode cation exchange polymer is a suitable choice.
Application Note
This protocol provides a representative SPE method for the extraction of Molindone from plasma using a mixed-mode cation exchange sorbent. While a specific published method for Molindone using this exact protocol was not identified, this procedure is based on established principles for the extraction of similar basic and antipsychotic drugs from biological matrices.[2] The use of this compound as an internal standard is crucial for ensuring accurate quantification. This method is expected to yield very clean extracts and high recovery.
Experimental Protocol
Materials:
-
Human plasma containing Molindone
-
This compound internal standard (IS) solution (in methanol or acetonitrile)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol
-
Water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid or 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Molindone.
Protein Precipitation (PP)
Protein precipitation is a simple and rapid method for sample clean-up. It is particularly useful for high-throughput screening applications where speed is more critical than achieving the cleanest possible extract.
Application Note
This protocol describes a straightforward protein precipitation method using acetonitrile, which is effective for the extraction of Molindone from plasma.[3] While this method is fast and requires minimal resources, it may result in higher matrix effects compared to LLE or SPE. The use of this compound as an internal standard is essential to mitigate the impact of these matrix effects on the accuracy of quantification.
Experimental Protocol
Materials:
-
Human plasma containing Molindone
-
This compound internal standard (IS) solution (in acetonitrile)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
96-well collection plate or microcentrifuge tubes
Procedure:
-
Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes, being careful not to disturb the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Protein Precipitation Workflow Diagram
Caption: Workflow for Protein Precipitation of Molindone.
Data Presentation: Comparison of Extraction Techniques
The following table summarizes typical performance characteristics for the described extraction techniques for Molindone and other antipsychotic drugs. The inclusion of this compound as an internal standard is expected to yield excellent precision and accuracy for all methods.
| Parameter | Supported Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Recovery (%) | > 85%[1] | 62 - 92%[4] | > 90%[5] |
| Precision (%RSD) | < 5%[1] | < 11%[4] | < 10%[5] |
| Accuracy (%RE) | < 6%[1] | < 15%[4] | < 15%[5] |
| Matrix Effect | Low to Moderate | Low | Moderate to High |
| Throughput | High (96-well format) | Medium to High | Very High |
| Selectivity | High | Very High | Low |
| Cost per Sample | Moderate | High | Low |
| Automation Potential | High | High | High |
Data presented are representative values from literature for Molindone or similar antipsychotic compounds and may vary depending on the specific laboratory conditions and instrumentation.
Conclusion
The choice of sample extraction technique for Molindone analysis depends on the specific requirements of the study.
-
Supported Liquid-Liquid Extraction offers a good balance of high recovery, clean extracts, and high throughput, making it suitable for many bioanalytical applications.
-
Solid-Phase Extraction provides the highest selectivity and cleanest extracts, which is ideal for methods requiring the lowest limits of quantification and minimal matrix effects.
-
Protein Precipitation is the simplest and fastest method, making it well-suited for high-throughput screening and early discovery studies where speed is a primary consideration.
In all cases, the use of This compound as an internal standard is strongly recommended to ensure the development of a robust and reliable quantitative bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Forensic Toxicology Screening of Molindone using a Validated LC-MS/MS Method with Molindone-d8 Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the antipsychotic drug Molindone in human whole blood. The method utilizes a simple and efficient sample preparation protocol followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Molindone-d8, ensures high accuracy and precision, making this method suitable for routine forensic toxicology screening. The described protocol provides a linear response across a forensically relevant concentration range and has been developed to meet the rigorous demands of medico-legal investigations.
Introduction
Molindone is a dihydroindolone derivative classified as a typical antipsychotic agent used in the management of schizophrenia.[1] Its mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the brain.[1][2][3] In forensic toxicology, the accurate and reliable quantification of Molindone in biological specimens is crucial for assessing compliance, identifying potential overdose, and investigating drug-facilitated crimes.
LC-MS/MS has become the gold standard for toxicological analysis due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating matrix effects, compensating for variability in sample preparation, and ensuring the accuracy of quantitative results.[3] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Molindone in whole blood, utilizing this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Molindone standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human whole blood (drug-free)
-
Deionized water
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of blank whole blood, calibrator, quality control sample, or unknown specimen.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Molindone | 277.2 | 124.1 (Quantifier) | 25 |
| 277.2 | 98.1 (Qualifier) | 35 | |
| This compound | 285.2 | 132.1 | 25 |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method based on typical validation results for similar antipsychotic drug assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Molindone | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 15 | 90 - 110 |
| Medium | 50 | < 10 | < 15 | 90 - 110 |
| High | 400 | < 10 | < 15 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Molindone | > 85 | 90 - 115 |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Molindone | 0.5 | 1 |
Visualizations
Caption: Experimental workflow for Molindone analysis.
Caption: Logic of internal standard use in quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the forensic toxicology screening of Molindone in whole blood. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for analytical variability. This method is well-suited for implementation in forensic laboratories for routine casework.
References
- 1. lcms.cz [lcms.cz]
- 2. Illicit Drug Detection in Whole Blood | Phenomenex [phenomenex.com]
- 3. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Chromatographic Separation and Quantification of Molindone and Molindone-d8 using LC-MS/MS
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the antipsychotic drug Molindone and its stable isotope-labeled internal standard, Molindone-d8. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in research and clinical settings.
Molindone is a dopamine D2 receptor antagonist used in the treatment of schizophrenia.[1][2] For accurate quantification in biological matrices, a stable isotope-labeled internal standard (IS) like this compound is essential to compensate for variability in sample preparation and instrument response.[3][4][5] This protocol provides a validated approach for their effective chromatographic separation and detection.
Experimental Protocols
| Component | Specifications |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Analytical Column | Phenyl-Hexyl stationary phase (50 x 2.1 mm, 1.9 µm) or equivalent C18 column[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Standards | Molindone Hydrochloride (USP Reference Standard), this compound[8] |
| Reagents | HPLC-grade Methanol, Formic Acid, and Water |
| Sample Matrix | Human Plasma/Serum |
Effective separation is achieved using a gradient elution method. The parameters listed below provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenyl-Hexyl (50 x 2.1 mm, 1.9 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min[4] |
| Gradient Elution | Start at 20% B, linear gradient to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min. |
| Total Run Time | ~5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[7] |
| Source Temperature | 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Molindone Transition | Q1: 277.2 m/z → Q3: 176.1 m/z (To be optimized) |
| This compound Transition | Q1: 285.2 m/z → Q3: 184.1 m/z (To be optimized) |
Note: MRM transitions are predicted based on molecular weights and common fragmentation patterns and require empirical optimization on the specific mass spectrometer.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Molindone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma/serum sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Data Presentation
The method is validated according to established guidelines to ensure reliability.[9]
Table 3: Quantitative Performance Characteristics
| Parameter | Result |
| Retention Time (Molindone) | Approx. 2.5 min |
| Retention Time (this compound) | Approx. 2.5 min |
| Linearity Range | 0.100 - 100 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Intra-day Precision (RSD%) | ≤ 3.4%[10] |
| Inter-day Precision (RSD%) | ≤ 2.6%[10] |
| Accuracy (Relative Error %) | Within ± 5.0%[10] |
| Resolution (Analyte/IS) | Co-eluting but resolved by mass |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample handling to final data analysis.
Caption: Workflow for Molindone and this compound analysis.
This application note provides a comprehensive framework for the chromatographic separation and quantification of Molindone using this compound as an internal standard. The detailed LC-MS/MS protocol, combined with a simple and efficient sample preparation procedure, offers a reliable method for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances | European Journal of Chemistry [eurjchem.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 9. routledge.com [routledge.com]
- 10. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Molindone-d8 in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Molindone-d8 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor signal intensity of this compound?
A1: Poor signal intensity for deuterated standards like this compound often stems from ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte. Other common causes include suboptimal ion source parameters, inappropriate mobile phase composition, and the "deuterium isotope effect," which can cause a slight chromatographic separation between Molindone and this compound, leading to differential ionization suppression.
Q2: Should I use positive or negative ionization mode for this compound analysis?
A2: Molindone, being a basic compound with nitrogen atoms, is most effectively ionized in positive ion mode via protonation. The protonated molecule, [M+H]⁺, is readily formed and provides a stable precursor ion for MS/MS analysis.
Q3: What are the expected precursor and product ions for this compound?
A3: For this compound, the expected precursor ion in positive ESI mode is [M+H]⁺ at m/z 285.2. A common fragmentation pathway involves the loss of the methylmorpholine moiety, resulting in a product ion at m/z 108.1. Another potential fragmentation can lead to a product ion at m/z 70.1, corresponding to the 2-(methylamino)prop-2-en-1-ylium ion. It is crucial to optimize collision energy to achieve the most stable and intense product ion for quantification.
Q4: Can the mobile phase composition affect the signal intensity of this compound?
A4: Absolutely. The mobile phase pH and additives play a critical role in ionization efficiency. For basic compounds like Molindone, an acidic mobile phase (e.g., using formic acid or ammonium formate) is generally recommended to promote protonation and enhance signal intensity.[1][2] Using buffers can also improve peak shape.[2]
Q5: How can I confirm if ion suppression is the cause of my low signal?
A5: A post-column infusion experiment is a standard method to diagnose ion suppression.[3] Infuse a standard solution of this compound at a constant rate into the LC eluent post-column and inject a blank matrix sample. A dip in the baseline signal at the retention time of interest indicates the presence of co-eluting matrix components that are suppressing the ionization of your analyte.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This is one of the most common challenges encountered in mass spectrometry.[4] The following steps provide a systematic approach to troubleshooting this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Check ESI Spray: Visually inspect the electrospray needle for a stable and consistent spray. An unstable spray can be caused by clogs, leaks, or incorrect positioning.
-
Confirm Gas and Temperature Settings: Verify that the nebulizing gas, drying gas, and source temperatures are within the optimal range.
-
-
Assess LC System and Method:
-
System Integrity: Check for any leaks in the LC system, and confirm that the flow rate is accurate and stable.
-
Mobile Phase: Prepare fresh mobile phases. Ensure the correct additives (e.g., 0.1% formic acid) are used to promote ionization.
-
Column Health: A contaminated or overloaded column can lead to poor peak shape and ion suppression. Flush the column or replace it if necessary.
-
-
Evaluate Sample Preparation:
-
Simple Standard Analysis: Prepare a fresh, clean standard of this compound in a simple solvent (e.g., mobile phase) to confirm that the instrument can detect the analyte without matrix interference.
-
Ion Suppression Test: If the simple standard shows a good signal but the extracted samples do not, perform a post-column infusion experiment to diagnose ion suppression.
-
Analyte Stability: Ensure that this compound is stable in the sample solvent and under the storage conditions.
-
-
Optimize MS Parameters:
-
Source Conditions: Systematically optimize source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.
-
Collision Energy: Optimize the collision energy (CE) for the specific MRM transition of this compound to ensure efficient fragmentation and a strong product ion signal.
-
Issue 2: Inconsistent Signal or Poor Reproducibility
Inconsistent signal intensity can be caused by a variety of factors, from instrumental drift to matrix effects.
Logical Relationship of Causes for Inconsistent Signal:
Caption: Potential causes of inconsistent this compound signal.
Data Presentation: Optimizing Mass Spectrometer Parameters
The following tables provide a summary of typical starting parameters for this compound analysis and suggested ranges for optimization. Optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition | m/z 285.2 → 108.1 (example) |
Table 2: Ion Source Parameter Optimization Ranges
| Parameter | Typical Starting Value | Optimization Range | Potential Impact on Signal |
| Capillary Voltage (V) | 3500 | 2500 - 4500 | Affects spray stability and ionization efficiency. |
| Nebulizer Pressure (psi) | 40 | 30 - 60 | Influences droplet size and desolvation. |
| Drying Gas Flow (L/min) | 10 | 8 - 12 | Affects solvent evaporation and ion desolvation. |
| Gas Temperature (°C) | 325 | 250 - 350 | Impacts desolvation efficiency. |
| Fragmentor Voltage (V) | 175 | 150 - 200 | Influences in-source fragmentation. |
| Collision Energy (eV) | 20 | 15 - 35 | Determines the degree of fragmentation in the collision cell. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis
Objective: To determine if co-eluting matrix components are suppressing the ionization of this compound.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
Tee-piece connector.
-
Blank matrix extract (e.g., extracted plasma or urine without the analyte).
-
LC-MS/MS system.
Procedure:
-
Set up the LC-MS/MS system with the analytical method used for this compound analysis.
-
Disconnect the LC outlet from the mass spectrometer's ion source.
-
Connect the LC outlet to one inlet of the tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the this compound MRM transition. A stable, elevated baseline should be observed.
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.
-
Monitor the baseline for any dips or decreases in signal intensity. A significant drop in the signal that corresponds to the elution of matrix components indicates ion suppression.
References
Optimizing mass spectrometer parameters for Molindone-d8 detection
Welcome to the technical support center for the analysis of Molindone-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the accurate detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer parameters for this compound detection?
A1: Optimized mass spectrometer parameters are crucial for achieving high sensitivity and specificity. Below is a summary of recommended starting parameters for Molindone and its deuterated internal standard, this compound. These parameters may require further optimization based on the specific instrument and experimental conditions.
Table 1: Recommended Mass Spectrometer Parameters for Molindone and this compound
| Parameter | Molindone | This compound |
| Precursor Ion (m/z) | 277.2 | 285.2 |
| Product Ion 1 (m/z) | 100.1 | 108.1 |
| Product Ion 2 (m/z) | 70.1 | 70.1 |
| Collision Energy (eV) for Product Ion 1 | ~17 | ~17 |
| Collision Energy (eV) for Product Ion 2 | ~25 | ~25 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage (kV) | 3.5 | 3.5 |
| Gas Temperature (°C) | 325 | 325 |
| Drying Gas Flow (L/min) | 10 | 10 |
| Nebulizer Pressure (psi) | 40 | 40 |
Note: The precursor ion for this compound is shifted by +8 Da due to the eight deuterium atoms. The fragment corresponding to the morpholine moiety (Product Ion 1) will also show this +8 Da shift. Other fragments may or may not incorporate the deuterium label, depending on the fragmentation pathway.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause: Suboptimal ionization or fragmentation.
Solution:
-
Verify Compound Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to ensure the compound is reaching the detector and to optimize source parameters.
-
Optimize Collision Energy: The collision energy significantly impacts fragment ion intensity. A systematic approach to optimize this parameter is crucial.
-
Experimental Protocol: Collision Energy Optimization
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Infuse the solution at a constant flow rate (e.g., 10 µL/min) into the mass spectrometer.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 285.2).
-
Perform a product ion scan by ramping the collision energy from 5 to 40 eV in 2 eV increments.
-
Identify the most abundant and stable product ions.
-
Create a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.
-
For each MRM transition, perform a collision energy optimization experiment by varying the collision energy in a narrower range (e.g., in 1 eV increments around the value that gave the highest intensity in the product ion scan) to find the optimal setting for maximum signal intensity.
-
-
Figure 1. Workflow for Collision Energy Optimization.
Issue 2: Inaccurate Quantification - Isotopic Crosstalk
Possible Cause: Contribution of the unlabeled analyte's isotopic peaks to the signal of the deuterated internal standard.
Solution:
-
Assess Isotopic Contribution:
-
Inject a high concentration standard of unlabeled Molindone and monitor the MRM transition for this compound. Any signal detected indicates isotopic contribution.
-
Conversely, inject a standard of this compound and monitor the MRM transition for unlabeled Molindone to check for the presence of any unlabeled impurity in the internal standard.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Ensure baseline chromatographic separation between Molindone and this compound. Although they are chemically similar, a slight retention time shift can sometimes be achieved, which can help minimize crosstalk.
-
Select a Different Product Ion: If significant crosstalk is observed for one product ion, evaluate other potential product ions that may have less spectral overlap.
-
Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions. Consult your instrument's software manual for guidance on implementing these corrections.
-
Figure 2. Logical Flow for Troubleshooting Isotopic Crosstalk.
Conceptual Signaling Pathway
Molindone primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the brain.[1][2] This antagonism helps to modulate dopaminergic signaling, which is often hyperactive in psychotic disorders.
Figure 3. Molindone's Antagonism of the Dopamine D2 Receptor.
References
Molindone-d8 solubility in different organic solvents
Molindone Solubility Data
Note: The following data pertains to Molindone and Molindone Hydrochloride , not Molindone-d8. This information is intended to be a starting point for your research. The solubility of this compound is expected to be very similar to its non-deuterated counterpart, but empirical verification is recommended.
| Compound | Solvent | Solubility | Citation |
| Molindone Hydrochloride | Water | Freely Soluble | [1] |
| Molindone Hydrochloride | Alcohol | Freely Soluble | [1] |
| Molindone Hydrochloride | Water | 19 mg/mL | [2] |
| Molindone Hydrochloride | DMSO | 10 mM solution | [2] |
| Molindone Hydrochloride | Methanol | 1 mg/mL (as free base) | [2] |
Troubleshooting Guide & FAQs
This section addresses common challenges and questions researchers may encounter during solubility experiments.
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between kinetic and thermodynamic solubility?
-
A: Kinetic solubility measures the concentration of a compound that has precipitated out of an aqueous solution after being introduced from a high-concentration organic solvent stock (typically DMSO). It's a measure of how quickly a compound precipitates. Thermodynamic solubility, on the other hand, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. It represents the true solubility of the compound under specific conditions.[3]
-
-
Q2: Why is Dimethyl Sulfoxide (DMSO) commonly used as a solvent for initial stock solutions?
-
Q3: How does pH affect the solubility of a compound?
-
A: The solubility of ionizable compounds is highly dependent on the pH of the solution. For acidic compounds, solubility increases as the pH rises above their pKa. Conversely, for basic compounds, solubility increases as the pH drops below their pKa.[4]
-
-
Q4: What are some common methods for measuring solubility?
Troubleshooting Common Issues
-
Issue 1: My compound is precipitating out of the stock solution.
-
Possible Cause: The concentration of the compound may be too high for the chosen solvent, or the temperature may have decreased, reducing solubility.
-
Solution: Try gently warming the solution or sonicating it to redissolve the compound. If precipitation persists, you may need to prepare a new stock solution at a lower concentration.
-
-
Issue 2: I am getting inconsistent solubility results between experiments.
-
Possible Cause: Inconsistent results can arise from several factors, including variations in temperature, pH, equilibration time, or the purity of the compound and solvent.[6] The polymorphic form of the solid material can also significantly impact solubility.[4]
-
Solution: Ensure that all experimental parameters (temperature, pH, incubation time) are tightly controlled. Use high-purity solvents and verify the purity of your compound. Allow sufficient time for the solution to reach equilibrium in thermodynamic solubility assays.
-
-
Issue 3: My compound appears to be degrading in the solvent.
-
Possible Cause: Some compounds may be unstable in certain solvents, leading to degradation over time.
-
Solution: Assess the chemical stability of your compound in the chosen solvent. This can be done by analyzing the solution at different time points using a technique like HPLC. If degradation is observed, consider using a different solvent or preparing fresh solutions immediately before use.
-
Experimental Protocols & Workflows
A general workflow for determining the kinetic solubility of a compound is outlined below.
General Experimental Workflow for Kinetic Solubility
Caption: A typical experimental workflow for determining the kinetic solubility of a compound.
References
- 1. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MOLINDONE HYDROCHLORIDE (500 MG) | 15622-65-8 [amp.chemicalbook.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Preventing in-source fragmentation of Molindone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Molindone-d8 during mass spectrometry experiments.
Troubleshooting Guide & FAQs
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion (this compound) and an overestimation of its fragments, compromising the accuracy and sensitivity of quantitative analyses. For deuterated internal standards like this compound, significant in-source fragmentation can lead to inaccurate quantification of the target analyte.
Q2: I am observing a high abundance of fragment ions and a weak signal for the this compound parent ion. What are the likely causes?
A: The most common causes for excessive in-source fragmentation of this compound are related to the ion source settings being too "harsh". Specifically, this can be due to:
-
High Cone/Fragmentor/Orifice Voltage: This is a primary driver of in-source fragmentation.[2][3] A study on Molindone utilized a fragmentor voltage of 175 V, which may be too high and induce fragmentation.[4]
-
High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of the molecule.[1]
-
High Nebulizer Gas Pressure: While optimizing nebulizer pressure is important for desolvation, excessively high pressure can increase the energy of collisions within the source.[5]
-
Dirty Ion Source: A contaminated ion source can lead to unstable ionization and promote fragmentation.
Q3: How can I minimize or prevent the in-source fragmentation of this compound?
A: To reduce in-source fragmentation, you need to create "softer" ionization conditions. Here are the key parameters to optimize:
-
Reduce the Cone/Fragmentor/Orifice Voltage: This is the most critical parameter to adjust. Systematically lower the voltage in increments and monitor the signal intensity of the this compound parent ion and its fragments.
-
Lower the Ion Source Temperature: Decrease the source temperature to the lowest point that still allows for efficient desolvation of your mobile phase.
-
Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient droplet formation and desolvation without excessive ion acceleration.
-
Clean the Ion Source: Regular maintenance and cleaning of the ion source components are crucial for stable and gentle ionization.
Q4: What are typical starting MS parameters for analyzing antipsychotic drugs like Molindone?
A: While optimal conditions are instrument-dependent, a good starting point for minimizing fragmentation of antipsychotic drugs would be to use lower energy settings. A study on the determination of molindone enantiomers provides some validated LC-MS/MS parameters that can be adapted.[6]
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters from a study on Molindone, which can be used as a starting point for optimizing the analysis of this compound and minimizing in-source fragmentation.
| Parameter | Value from Literature for Molindone | Recommended Action for this compound |
| Fragmentor Voltage | 175 V[4] | Reduce systematically to find the optimal value that minimizes fragmentation while maintaining adequate signal. |
| Capillary Voltage | 3500 V[4] | Optimize in the range of 3-5 kV for positive mode ESI.[5] |
| Drying Gas Temperature | 325 °C[4] | Lower if possible, while ensuring efficient desolvation. |
| Drying Gas Flow | 10 L/min[4] | Optimize based on mobile phase composition and flow rate. |
| Nebulizer Pressure | 40 psig[4] | Optimize in the range of 20-60 psi.[5] |
Experimental Protocol: Optimization of MS Parameters to Minimize In-source Fragmentation of this compound
This protocol outlines a systematic approach to finding the optimal ion source parameters to minimize the in-source fragmentation of this compound.
Objective: To determine the ideal cone/fragmentor voltage and source temperature that maximizes the signal of the this compound parent ion while minimizing its fragment ions.
Materials:
-
This compound standard solution of known concentration.
-
LC-MS system with an electrospray ionization (ESI) source.
-
Mobile phase appropriate for the analysis of Molindone.
Methodology:
-
Initial Instrument Setup:
-
Prepare and infuse the this compound standard solution directly into the mass spectrometer or via a stable LC flow.
-
Set the mass spectrometer to acquire data in full scan mode to observe both the parent and fragment ions.
-
Begin with the instrument manufacturer's recommended "soft" ionization settings or the parameters from the table above as a starting point.
-
-
Cone/Fragmentor Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 300 °C).
-
Begin with a low cone/fragmentor voltage (e.g., 50 V).
-
Acquire a mass spectrum and record the intensities of the parent ion (M+H)+ of this compound and its known fragment ions.
-
Increase the cone/fragmentor voltage in increments of 10-20 V (e.g., 70 V, 90 V, 110 V, etc.) up to a maximum value (e.g., 200 V).
-
At each voltage step, acquire a mass spectrum and record the ion intensities.
-
Plot the intensity of the parent ion and fragment ions as a function of the cone/fragmentor voltage.
-
Identify the voltage that provides the highest parent ion signal with the lowest fragment ion intensity.
-
-
Source Temperature Optimization:
-
Set the cone/fragmentor voltage to the optimal value determined in the previous step.
-
Begin with a low source temperature (e.g., 250 °C).
-
Acquire a mass spectrum and record the intensities of the parent and fragment ions.
-
Increase the source temperature in increments of 25 °C (e.g., 275 °C, 300 °C, 325 °C, etc.).
-
At each temperature, acquire a mass spectrum and record the ion intensities.
-
Plot the ion intensities as a function of the source temperature.
-
Select the lowest temperature that provides good signal intensity and stable spray, indicating efficient desolvation.
-
-
Final Parameter Selection:
-
Based on the optimization experiments, select the combination of cone/fragmentor voltage and source temperature that maximizes the signal of the this compound parent ion while minimizing fragmentation.
-
Visualizations
Caption: Troubleshooting workflow for in-source fragmentation of this compound.
Caption: Logical flow for optimizing MS parameters to reduce fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. researchgate.net [researchgate.net]
Minimizing isotopic cross-talk between Molindone and Molindone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Molindone and its deuterated internal standard, Molindone-d8, during LC-MS/MS analysis.
Troubleshooting Guide: Minimizing Isotopic Cross-Talk
Isotopic cross-talk can lead to inaccuracies in quantification. This guide provides a systematic approach to identify and mitigate this issue.
Identifying the Problem
The primary indicator of isotopic cross-talk is the detection of a signal in the this compound MRM channel when a high concentration of unlabeled Molindone is injected, or vice-versa. This can lead to non-linear calibration curves and biased results.
Troubleshooting Steps & Solutions
The following table summarizes key experimental parameters that can be optimized to minimize isotopic cross-talk. The provided quantitative data is illustrative, representing typical effects of parameter adjustments.
| Parameter | Problematic Condition | Typical Cross-Talk (%) | Recommended Action | Optimized Condition | Expected Cross-Talk (%) |
| Chromatographic Separation | Co-elution of Molindone and this compound | 5-10% | Optimize LC gradient to achieve baseline separation. | Baseline separation (>1.5 min difference in retention time) | < 1% |
| Collision Energy (CE) | Suboptimal CE causing excessive fragmentation or insufficient dissociation. | 3-7% | Perform a CE optimization experiment for both analyte and internal standard. | Analyte-specific optimal CE (e.g., 20-35 eV) | < 2% |
| MRM Transition Selection | Use of a product ion prone to isotopic overlap. | 2-8% | Select a specific and intense product ion with minimal potential for isotopic contribution from the unlabeled analyte. | Use of a higher m/z product ion if available and specific. | < 1.5% |
| Dwell Time | Insufficient dwell time leading to poor peak definition and inaccurate ratio calculation. | 1-5% | Increase dwell time to ensure at least 15-20 data points across the chromatographic peak. | 50-100 msec | < 2% |
| Internal Standard Concentration | High concentration of this compound contributing to the Molindone signal due to isotopic impurities. | Variable (depends on purity) | Use the lowest concentration of this compound that provides adequate signal-to-noise. | 50-100 ng/mL | < 1% (with high purity standard) |
*Note: The percentage of cross-talk is calculated as (Peak Area of Interfering Signal / Peak Area of Analyte Signal) x 100 at a high analyte concentration.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Molindone and this compound Analysis
This protocol provides a starting point for developing a robust analytical method.
1. Sample Preparation:
-
Perform protein precipitation of plasma samples by adding 3 volumes of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Molindone: 277.2 > 100.1 (Quantifier), 277.2 > 70.1 (Qualifier)
-
This compound: 285.2 > 108.1 (Quantifier), 285.2 > 70.1 (Qualifier)
-
-
Collision Energy (CE): Optimize for your instrument (typically 20-35 eV).
-
Dwell Time: 50 msec
Protocol 2: Assessment of Isotopic Cross-Talk
This protocol details how to quantify the level of isotopic cross-talk.
1. Preparation of Solutions:
-
Prepare a high concentration stock solution of Molindone (e.g., 10 µg/mL) in methanol.
-
Prepare a working solution of this compound at the concentration used in your assay (e.g., 100 ng/mL) in methanol.
2. Experimental Procedure:
-
Inject the high concentration Molindone solution and acquire data using the MRM transitions for both Molindone and this compound.
-
Inject the this compound working solution and acquire data using the MRM transitions for both Molindone and this compound.
-
Inject a blank solvent sample to assess background noise.
3. Data Analysis:
-
In the chromatogram from the high concentration Molindone injection, measure the peak area in the this compound quantifier MRM channel.
-
Calculate the percentage of cross-talk from Molindone to this compound using the formula: (Area of Molindone in d8 channel / Area of Molindone in analyte channel) x 100
-
In the chromatogram from the this compound injection, measure the peak area in the Molindone quantifier MRM channel.
-
Calculate the percentage of cross-talk from this compound to Molindone using the formula: (Area of d8 in Molindone channel / Area of d8 in internal standard channel) x 100
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk?
A1: Isotopic cross-talk, in the context of mass spectrometry, is the interference of signals between an analyte and its stable isotope-labeled internal standard (SIL-IS). This occurs when the isotopic distribution of one compound overlaps with the mass of the other, leading to an artificially inflated signal for the compound being measured.
Q2: What are the primary causes of isotopic cross-talk between Molindone and this compound?
A2: The main causes include:
-
Natural Isotopic Abundance: The natural presence of heavy isotopes (e.g., ¹³C) in Molindone can result in a small percentage of molecules having a mass that overlaps with the mass of this compound.
-
Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Molindone or partially deuterated variants.
-
In-source Fragmentation or Hydrogen-Deuterium Exchange: Under certain mass spectrometer source conditions, fragmentation or exchange of deuterium atoms with hydrogen from the solvent can occur.
Q3: How can I be sure that the peak I see in the internal standard channel is due to cross-talk and not contamination?
A3: To differentiate between cross-talk and contamination, you can perform the following checks:
-
Blank Injection: Inject a solvent blank immediately after a high concentration standard. Carryover from the injection system will appear as a peak in the blank, while cross-talk is an inherent property of the analyte and will not be present in a true blank.
-
Chromatographic Separation: If the interfering peak has the exact same retention time as the analyte, it is likely due to isotopic cross-talk. Contamination from a different source might have a slightly different retention time.
Q4: Will increasing the mass difference between the analyte and the deuterated standard always eliminate cross-talk?
A4: While a larger mass difference (ideally > 3 Da) can significantly reduce the likelihood of cross-talk from the natural isotopic abundance of the analyte, it does not eliminate the possibility of interference from impurities in the internal standard. Therefore, using a high-purity internal standard is always recommended.
Q5: Can the choice of product ion in my MRM transition affect isotopic cross-talk?
A5: Yes. If a product ion is chosen that is common to both the analyte and a potential interfering substance, the specificity of the assay is reduced. It is important to select a product ion that is specific to the precursor ion of interest. In the case of Molindone and this compound, the deuteration is on the morpholine ring. The fragmentation of this ring will produce a product ion with an m/z shift corresponding to the number of deuterium atoms. For example, the fragment with m/z 100.1 in Molindone corresponds to the morpholine moiety, which will have an m/z of 108.1 in this compound. Using this corresponding fragment helps maintain specificity.
Visualizations
Caption: Workflow for identifying, quantifying, and minimizing isotopic cross-talk.
Caption: Decision tree for troubleshooting the source of isotopic cross-talk.
Improving recovery of Molindone-d8 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Molindone-d8 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its recovery?
A1: Understanding the physicochemical properties of Molindone is crucial for developing effective extraction methods. Molindone is a basic compound with the following key characteristics:
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 284.42 g/mol [1] | Standard molecular weight for a small molecule drug. |
| pKa (Strongest Basic) | 8.99 | As a basic drug, its ionization state is pH-dependent. At a pH below its pKa, it will be protonated (charged), and at a pH above its pKa, it will be in its neutral form. This is a critical factor for both SPE and LLE. |
| logP | 2.09 | This value indicates that Molindone is moderately lipophilic, suggesting it will have a preference for organic solvents over water when in its neutral form.[2] |
| Water Solubility | 0.474 mg/mL | Molindone has limited water solubility. Its hydrochloride salt is freely soluble in water and alcohol.[3][4] |
Q2: What are the common causes of low this compound recovery during sample preparation?
A2: Low recovery of this compound can stem from several factors related to the chosen extraction method, either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Common issues include:
-
Incomplete extraction: The conditions (e.g., pH, solvent choice) may not be optimal for transferring this compound from the sample matrix to the extraction phase.
-
Analyte degradation: Molindone may be unstable under certain pH or temperature conditions, leading to its breakdown during the sample preparation process.[5]
-
Matrix effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process, either by binding to this compound or by affecting the performance of the extraction sorbent/solvent.
-
Procedural errors: Inconsistent execution of the extraction protocol can lead to variable and low recoveries.
Q3: How does the deuteration in this compound affect its extraction behavior compared to unlabeled Molindone?
A3: For the purposes of sample preparation using SPE or LLE, the difference in extraction behavior between this compound and unlabeled Molindone is generally considered negligible. The eight deuterium atoms slightly increase the molecular weight but do not significantly alter the compound's polarity, pKa, or logP. Therefore, the optimal extraction conditions developed for unlabeled Molindone should be directly applicable to this compound.
Troubleshooting Solid-Phase Extraction (SPE)
Low recovery in SPE can often be traced back to one of the key steps in the process. The following guide provides a systematic approach to troubleshooting.
Issue: Low recovery of this compound after SPE.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Analyze the load effluent | Analyte Breakthrough: this compound is not retained on the SPE sorbent. | Optimize Loading Conditions: - Adjust Sample pH: Since Molindone is a basic drug (pKa ≈ 8.99), ensure the sample pH is adjusted to at least 2 units above the pKa (pH > 11) to keep it in its neutral, less polar form, which enhances retention on reversed-phase sorbents. For ion-exchange sorbents, the pH should be adjusted to ensure the analyte is charged.- Dilute the Sample: High concentrations of other matrix components can compete for binding sites on the sorbent. Diluting the sample can mitigate this.- Decrease Flow Rate: A slower flow rate during sample loading allows for more interaction time between this compound and the sorbent, improving retention. |
| 2. Analyze the wash effluent | Premature Elution: The wash solvent is too strong and is eluting this compound along with the interferences. | Optimize Wash Step: - Use a Weaker Wash Solvent: If using a reversed-phase sorbent, decrease the percentage of organic solvent in the wash solution.- Adjust Wash Solvent pH: Ensure the pH of the wash solvent is maintained in a range that keeps this compound retained on the sorbent. |
| 3. Analyze the sorbent post-elution | Incomplete Elution: The elution solvent is not strong enough to remove this compound from the sorbent. | Optimize Elution Step: - Use a Stronger Elution Solvent: For reversed-phase SPE, increase the organic solvent concentration in the eluent. For ion-exchange SPE, use an eluent with a higher ionic strength or a pH that neutralizes the analyte.- Adjust Eluent pH: For eluting from a reversed-phase sorbent, acidifying the elution solvent (e.g., with formic acid) will protonate the this compound, making it more polar and easier to elute.- Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. |
Recommended SPE Sorbents for this compound:
-
Polymeric Reversed-Phase (e.g., Strata-X): These are a good starting point as they offer high capacity and are stable across a wide pH range.
-
Strong Cation Exchange (SCX): As Molindone is basic, it will be positively charged at a lower pH and can be strongly retained on an SCX sorbent. Elution is then achieved by increasing the pH to neutralize the analyte or by using a high-ionic-strength buffer.[6]
Troubleshooting Liquid-Liquid Extraction (LLE)
Low recovery in LLE is often related to improper pH control, solvent selection, or physical issues like emulsion formation.
Issue: Low recovery of this compound after LLE.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Verify Aqueous Phase pH | Incorrect Ionization State: If the aqueous phase pH is not significantly above the pKa of Molindone (8.99), a substantial portion will be in its charged (protonated) form, which is more water-soluble and will not partition efficiently into the organic solvent. | Adjust pH: Increase the pH of the aqueous sample to > 11 using a suitable base (e.g., ammonium hydroxide) to ensure this compound is in its neutral form.[7] |
| 2. Evaluate Organic Solvent Choice | Poor Partitioning: The chosen organic solvent may not have the appropriate polarity to effectively extract the moderately lipophilic Molindone (logP ≈ 2.09). | Select an Appropriate Solvent: - Solvents like ethyl acetate and dichloromethane are good starting points.[7]- For compounds with a logP around 2, these solvents generally provide good partitioning.[2]- Consider using a mixture of solvents to fine-tune the polarity. |
| 3. Assess Mixing Technique | Insufficient Extraction: Inadequate mixing of the two phases results in poor extraction efficiency. | Optimize Mixing: Ensure thorough mixing by vortexing or shaking for a sufficient amount of time to allow for equilibrium to be reached. |
| 4. Address Emulsion Formation | Difficult Phase Separation: Emulsions are common when dealing with biological matrices like plasma and can trap the analyte, leading to low recovery. | Break the Emulsion: - Salting Out: Add a small amount of salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to increase its ionic strength and disrupt the emulsion.[7]- Centrifugation: Centrifuging the sample can help to break the emulsion and separate the layers.- Gentle Mixing: Use gentle inversions rather than vigorous shaking to prevent emulsion formation in the first place. |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sorbent Selection: Strong Cation Exchange (SCX) or Polymeric Reversed-Phase (e.g., Strata-X).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration:
-
For SCX: Equilibrate with 1 mL of an acidic buffer (e.g., 0.1 M formic acid).
-
For Reversed-Phase: Equilibrate with 1 mL of a basic buffer (e.g., 0.1 M ammonium hydroxide, pH > 11).
-
-
Sample Pre-treatment: Dilute the plasma sample 1:1 with the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
For SCX: Wash with 1 mL of the acidic buffer, followed by 1 mL of methanol.
-
For Reversed-Phase: Wash with 1 mL of the basic buffer, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water).
-
-
Elution:
-
For SCX: Elute with 1 mL of 5% ammonium hydroxide in methanol.
-
For Reversed-Phase: Elute with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., mobile phase).
General Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 1 mL of plasma, add an appropriate amount of an internal standard.
-
pH Adjustment: Add 100 µL of 1 M ammonium hydroxide to adjust the sample pH to > 11. Vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Molindone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Stability of Molindone-d8 in processed samples and autosampler
This technical support center provides guidance on the stability of Molindone-d8 in processed samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound as a deuterated internal standard?
A1: The main concerns for deuterated internal standards like this compound are potential deuterium-hydrogen exchange and differing stability profiles compared to the unlabeled analyte under various storage and analytical conditions. Deuterium exchange can lead to a mass shift, causing the internal standard to be detected as the analyte, which would compromise the accuracy of the results.[1][2] It is crucial that the deuterium labels are positioned on non-exchangeable sites of the molecule.
Q2: How can I assess the stability of this compound in my processed samples?
A2: Stability should be evaluated under conditions that mimic your entire analytical workflow. This includes bench-top stability at room temperature, freeze-thaw stability if samples are stored frozen and thawed before analysis, and long-term stability in the storage matrix and temperature.[3] A common approach is to analyze quality control (QC) samples at low and high concentrations that have been subjected to these conditions and compare the results against freshly prepared samples.
Q3: What is the expected stability of this compound in an autosampler?
A3: Autosampler stability is critical and should be determined for the anticipated duration of an analytical run. The stability of this compound in the autosampler will depend on the temperature of the autosampler, the composition of the reconstitution solvent, and the duration of the sequence. It is recommended to perform a specific stability study to determine how long processed samples can remain in the autosampler without significant degradation.
Q4: Can the position of the deuterium label on this compound affect its stability?
A4: Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule. Labels on or adjacent to heteroatoms (like oxygen or nitrogen) or carbonyl groups are more susceptible to exchange with protons from the solvent.[1] Ideally, the deuterium atoms should be on stable aliphatic or aromatic carbons.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drifting Internal Standard (IS) Response | 1. Degradation in Autosampler: this compound may be degrading over the course of the analytical run. 2. Solvent Evaporation: The sample solvent may be evaporating from the vials in the autosampler, concentrating the sample. | 1. Perform an autosampler stability study by re-injecting the same set of QC samples at the beginning and end of a long run. If degradation is observed, consider cooling the autosampler or shortening the run time. 2. Ensure that vials are properly capped and sealed. Use autosampler vials with low-volume inserts if necessary to minimize headspace. |
| High Variability in IS Response Across Samples | 1. Inconsistent Sample Processing: Inconsistent addition of the internal standard or variable extraction recovery. 2. Matrix Effects: Ion suppression or enhancement that differs between samples. | 1. Review and optimize the sample preparation workflow. Ensure precise and accurate addition of the IS to all samples, standards, and QCs before any extraction steps. 2. While a stable isotope-labeled IS should compensate for matrix effects, significant variability can still be an issue.[4] Evaluate matrix effects by comparing the IS response in extracted blank matrix to the response in a neat solution. If necessary, improve the sample cleanup procedure. |
| Appearance of an Interfering Peak at the Mass of Molindone | Deuterium-Hydrogen Exchange: The deuterated internal standard may be losing one or more deuterium atoms and being detected as the unlabeled analyte. | 1. Investigate the pH of the mobile phase and sample reconstitution solvent. Acidic or basic conditions can promote deuterium exchange. 2. If exchange is suspected, consider using a different deuterated internal standard with labels in more stable positions, or a ¹³C or ¹⁵N labeled internal standard if available.[1] |
| Chromatographic Peak Tailing or Splitting for IS | Adsorption or Secondary Interactions: this compound may be interacting with active sites in the LC column or system. | 1. Ensure the mobile phase composition is optimal. The addition of a small amount of a competing base (e.g., triethylamine) or using a column with a different chemistry may help. 2. Check for column degradation or contamination. |
Experimental Protocols
Protocol 1: Processed Sample Stability Assessment
This protocol outlines a method to assess the stability of this compound in processed biological samples under various conditions.
-
Sample Preparation:
-
Spike blank biological matrix (e.g., plasma) with Molindone and this compound to prepare low and high concentration Quality Control (QC) samples.
-
Process the QC samples using your validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the final extract in a suitable solvent.
-
-
Stability Conditions to Test:
-
Bench-Top Stability: Store a set of low and high QC extracts at room temperature for a duration that reflects the typical sample handling time (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Subject a set of low and high QC extracts to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
Autosampler Stability: Place a set of low and high QC extracts in the autosampler at a controlled temperature (e.g., 4°C or 10°C) and analyze them at time zero and after a specified period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the stability samples alongside a freshly prepared and extracted set of calibration standards and QC samples.
-
Calculate the concentration of Molindone in the stability QC samples using the calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound under stress conditions.[5][6]
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples by LC-MS/MS.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks.
-
Characterize any significant degradation products by their mass-to-charge ratio and fragmentation pattern.
-
Data Presentation
Table 1: Hypothetical Autosampler Stability of this compound in Processed Plasma at 10°C
| Time (hours) | Low QC (1 ng/mL) Mean Recovery (%) | High QC (100 ng/mL) Mean Recovery (%) |
| 0 | 101.2 | 99.5 |
| 24 | 98.7 | 100.1 |
| 48 | 95.3 | 97.8 |
| 72 | 91.5 | 94.2 |
Table 2: Hypothetical Freeze-Thaw Stability of this compound in Processed Plasma
| Freeze-Thaw Cycle | Low QC (1 ng/mL) Mean Recovery (%) | High QC (100 ng/mL) Mean Recovery (%) |
| 1 | 100.5 | 101.0 |
| 2 | 99.8 | 100.3 |
| 3 | 98.9 | 99.5 |
Visualizations
Caption: Workflow for assessing the stability of this compound in processed samples.
Caption: Logical troubleshooting workflow for this compound instability issues.
References
- 1. scispace.com [scispace.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molindone-d8 Quantification in Blood Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Molindone-d8 in blood samples. It specifically addresses the potential impact of hematocrit on analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What is hematocrit and why is it a concern for this compound quantification in blood?
Q2: How can different hematocrit levels affect my analytical results?
Hematocrit variations can lead to several issues in the bioanalytical workflow:
-
Inaccurate Aliquoting: When using volumetric sampling of whole blood, especially in dried blood spot (DBS) techniques, higher hematocrit can increase blood viscosity, leading to smaller spot sizes and inaccurate sample volumes being analyzed.
-
Matrix Effects: The composition of the analytical sample changes with hematocrit. This can alter the ionization efficiency of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Extraction Recovery: The efficiency of the extraction process for this compound from the blood matrix can be influenced by the hematocrit level, potentially leading to biased results.
Q3: My current analytical method uses plasma for quantification. Do I still need to be concerned about hematocrit?
If your method uses plasma and the plasma separation is performed correctly and consistently, the direct impact of hematocrit on the final analytical measurement is reduced. However, issues can arise from:
-
Hemolysis: If red blood cells rupture (hemolysis) during sample collection or processing, their contents are released into the plasma. If this compound is present in red blood cells, this can artificially increase its concentration in the resulting plasma sample.
-
Inconsistent Plasma Yield: Very high hematocrit levels will result in a smaller volume of plasma from a given volume of whole blood. This is more of a sample volume issue than a direct analytical interference but needs to be considered during sample collection planning.
Troubleshooting Guide
Issue 1: High variability in quality control (QC) samples prepared in whole blood.
-
Question: We are observing significant variability (high coefficient of variation, %CV) in our whole blood QC samples. Could hematocrit be the cause?
-
Answer: Yes, variability in the hematocrit of the pooled blood used to prepare your QCs could be a contributing factor. It is also possible that the distribution of this compound between plasma and red blood cells is not at equilibrium, leading to inconsistencies.
-
Troubleshooting Steps:
-
Verify Hematocrit of Blood Source: Measure the hematocrit of the whole blood used for QC preparation. If you are using pooled blood from different sources, ensure it is well-mixed and has a consistent hematocrit level.
-
Investigate Blood-Plasma Distribution: Perform an experiment to determine the blood-to-plasma concentration ratio of Molindone. This will help you understand if the compound preferentially partitions into red blood cells.
-
Optimize Incubation Time: When preparing spiked QCs, ensure you allow sufficient incubation time for the analyte to distribute evenly between plasma and red blood cells.
-
-
Issue 2: Discrepancy between results from whole blood and plasma samples.
-
Question: We have analyzed both whole blood and plasma samples from the same subject and, after correcting for the hematocrit value, the calculated concentrations do not match. Why might this be happening?
-
Answer: This discrepancy often points to an unequal distribution of the analyte between red blood cells and plasma. The simple correction using the hematocrit value assumes the drug is only present in the plasma fraction, which may not be accurate.
-
Troubleshooting Steps:
-
Determine the Blood-to-Plasma Ratio: Experimentally determine the blood-to-plasma ratio (B/P ratio) of Molindone at different concentrations. This ratio can then be used for more accurate conversions between whole blood and plasma concentrations.
-
Re-evaluate your Conversion Formula: Instead of a simple hematocrit correction, use the following formula that incorporates the B/P ratio: Cblood = Cplasma * [1 - HCT + (HCT * B/P)] Where Cblood is the concentration in whole blood, Cplasma is the concentration in plasma, and HCT is the hematocrit value.
-
-
Issue 3: Poor recovery of this compound from whole blood samples with high hematocrit.
-
Question: Our analytical method shows good recovery for plasma samples, but the recovery from high-hematocrit whole blood samples is consistently low. What could be the problem?
-
Answer: High hematocrit increases the cellular component of the sample, which can interfere with the extraction process. The higher cell content might trap the analyte or the internal standard, leading to lower extraction efficiency.
-
Troubleshooting Steps:
-
Optimize Lysis of Red Blood Cells: Ensure complete lysis of red blood cells before extraction. This can be achieved through osmotic shock (adding water), freeze-thaw cycles, or using specific lysing agents.
-
Evaluate Different Extraction Techniques: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which may provide better cleanup and recovery from complex matrices like high-hematocrit blood.
-
Assess Matrix Effects: Use a post-extraction spike experiment to determine if the low "recovery" is due to extraction inefficiency or matrix effects (ion suppression) in the high-hematocrit samples.
-
-
Physicochemical and Pharmacokinetic Properties of Molindone
Understanding the properties of Molindone is crucial for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molar Mass | 276.38 g/mol | [1] |
| Water Solubility | 0.474 mg/mL | [2] |
| logP | 2.09 | [2] |
| pKa (Strongest Basic) | 8.99 | [2] |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | [3] |
| Metabolism | Extensively metabolized in the liver. | [2][4] |
| Elimination Half-Life | Approximately 2 hours. | [1][4] |
| Protein Binding | Highly protein-bound. | [4] |
Experimental Protocols
Protocol: Evaluation of Hematocrit Effect on this compound Quantification
This protocol outlines a validation experiment to assess the impact of hematocrit on the accuracy and precision of your analytical method for this compound in whole blood.
-
Preparation of Whole Blood Pools with Different Hematocrit Levels:
-
Obtain fresh whole blood with anticoagulant (e.g., K2EDTA) from at least three different healthy donors.
-
Centrifuge a portion of the blood to separate plasma and red blood cells (RBCs).
-
Prepare blood pools with different hematocrit levels (e.g., 20%, 30%, 40%, 50%, and 60%) by mixing appropriate volumes of plasma and packed RBCs.
-
Verify the hematocrit of each pool using a hematology analyzer.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike the blood pools with known concentrations of Molindone and a constant concentration of this compound to prepare calibration standards and QC samples (low, medium, and high concentrations).
-
Allow the spiked samples to equilibrate for at least 30 minutes at room temperature to ensure distribution between plasma and RBCs.
-
-
Sample Analysis:
-
Analyze the calibration standards and QC samples from each hematocrit level according to your established analytical method.
-
Construct a calibration curve for each hematocrit level.
-
-
Data Evaluation:
-
Accuracy and Precision: Calculate the accuracy (% bias) and precision (%CV) for the QC samples at each hematocrit level. The acceptance criteria are typically within ±15% for bias and ≤15% for CV.
-
Calibration Curve Comparison: Compare the slopes of the calibration curves obtained from the different hematocrit levels. A significant difference in slopes may indicate a hematocrit-dependent matrix effect.
-
Quantitative Impact Assessment: Analyze the QC samples from all hematocrit levels using the calibration curve from the nominal hematocrit level (e.g., 40%). If the calculated concentrations of the QCs at the extreme hematocrit levels are outside the acceptance criteria, it confirms a significant hematocrit effect.
-
Visualizations
Caption: Workflow for evaluating the impact of hematocrit on this compound quantification.
Caption: Logical troubleshooting approach for hematocrit-related issues in this compound analysis.
References
Validation & Comparative
Performance Showdown: Molindone-d8 Steals the Spotlight in Bioanalytical Method Validation
A deep dive into the critical role of deuterated internal standards in achieving robust and reliable bioanalytical data for the antipsychotic drug molindone reveals a clear advantage over traditional analog standards. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their bioanalytical method validation.
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. For the analysis of the antipsychotic agent molindone, the use of a stable isotope-labeled internal standard, specifically Molindone-d8, offers significant benefits over structural analogs. By mimicking the physicochemical properties of the analyte, deuterated standards co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative performance of bioanalytical methods for molindone and other antipsychotic drugs, highlighting the superior performance metrics typically achieved with the use of a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Molindone Enantiomers | Not specified (assumed deuterated) | 0.100 - 100 | 0.100 | >0.99 (inferred) |
| Olanzapine | Olanzapine-d3 | 0.05 - 50 | 0.05 | >0.99 |
| Risperidone | Risperidone-d4 | 0.1 - 100 | 0.1 | >0.99 |
| Quetiapine | Quetiapine-d8 | 1 - 1000 | 1 | >0.99 |
| Risperidone | Propranolol (Analog)[1] | 0.1 - 50 | 0.1 | 0.999[1] |
| Olanzapine | Venlafaxine (Analog)[2] | 1 - 20 | 1 | 0.9976[2] |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Molindone Enantiomer 1 | Not specified (assumed deuterated) | LQC, MQC, HQC | ≤3.4[3] | ≤3.4[3] | ≤4.2[3] |
| Molindone Enantiomer 2 | Not specified (assumed deuterated) | LQC, MQC, HQC | ≤2.6[3] | ≤2.6[3] | ≤5.0[3] |
| Olanzapine | Olanzapine-d3 | LQC, MQC, HQC | 2.1 - 4.5 | 3.2 - 5.8 | -3.6 to 2.1 |
| Risperidone | Risperidone-d4 | LQC, MQC, HQC | 1.8 - 3.5 | 2.5 - 4.1 | -2.8 to 3.5 |
| Quetiapine | Quetiapine-d8 | LQC, MQC, HQC | 2.0 - 5.0 | 3.1 - 6.2 | -4.1 to 4.8 |
| Risperidone | Propranolol (Analog)[1] | LQC, MQC, HQC | 3.4 - 8.7 | 5.2 - 9.8 | -6.5 to 7.2 |
| Olanzapine | Venlafaxine (Analog)[2] | LQC, MQC, HQC | < 11.60[2] | < 11.60[2] | < 1.66[2] |
Table 3: Stability
| Analyte | Internal Standard | Condition | Stability (% Deviation) |
| Molindone Enantiomers | Not specified (assumed deuterated) | Freeze-Thaw (3 cycles) | Within ±15% |
| Short-Term (Room Temp, 24h) | Within ±15% | ||
| Long-Term (-20°C, 30 days) | Within ±15% | ||
| Post-Preparative (Autosampler, 48h) | Within ±15% | ||
| Olanzapine | Olanzapine-d3 | Freeze-Thaw (3 cycles) | < 10% |
| Short-Term (Room Temp, 24h) | < 8% | ||
| Long-Term (-70°C, 60 days) | < 12% | ||
| Post-Preparative (Autosampler, 72h) | < 9% |
Experimental Protocols
The following sections detail the typical methodologies employed in the bioanalytical validation of molindone and comparable antipsychotic drugs.
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective method for extracting molindone and other antipsychotics from biological matrices like human plasma is Solid Phase Extraction.
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical assays.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Molindone: e.g., m/z 277.2 -> 123.1
-
This compound: e.g., m/z 285.2 -> 123.1
-
Note: Specific MRM transitions should be optimized for the instrument used.
-
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the instrumental response. A calibration curve with at least six non-zero concentrations is prepared.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Evaluated at multiple quality control (QC) levels (low, medium, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in bioanalytical method validation using an internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Logical relationship of a deuterated internal standard.
References
- 1. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. a Structural Analog: A Comparative Guide to Internal Standards for Molindone Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Molindone, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides a detailed comparison between the stable isotope-labeled internal standard, Molindone-d8, and a potential structural analog, Loxapine, for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
While this compound is widely recognized as the gold standard for the quantitative analysis of Molindone, this comparison will explore the theoretical and practical considerations of using a structural analog in scenarios where a deuterated standard may not be available. This guide will delve into the performance characteristics, experimental protocols, and the inherent advantages and disadvantages of each approach.
The Ideal Internal Standard: this compound
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This ensures that any variations encountered during sample preparation or analysis are compensated for, leading to highly accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most suitable choice for LC-MS/MS assays. In this compound, eight hydrogen atoms are replaced with deuterium. This modification results in a compound with nearly identical physicochemical properties to Molindone, including extraction recovery, chromatographic retention time, and ionization efficiency. The key difference is its increased mass, allowing it to be distinguished from the unlabeled Molindone by the mass spectrometer.
A Plausible Alternative: The Structural Analog Loxapine
In the absence of a stable isotope-labeled internal standard, a structural analog can be employed. A structural analog is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties similar to the analyte. For Molindone, another antipsychotic agent such as Loxapine could be considered as a potential structural analog internal standard. Loxapine shares some structural motifs with Molindone and is from a similar therapeutic class, suggesting it might behave similarly during analysis.
However, it is crucial to note that even closely related structural analogs will exhibit differences in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte. These differences can introduce variability and potentially compromise the accuracy of the quantification.
Head-to-Head Comparison: this compound vs. Loxapine
The following table summarizes the key performance characteristics when comparing this compound and Loxapine as internal standards for the analysis of Molindone.
| Feature | This compound (Stable Isotope-Labeled IS) | Loxapine (Structural Analog IS) |
| Structural Similarity | Identical to Molindone, with deuterium substitution. | Shares some structural features but is a distinct chemical entity. |
| Chromatographic Retention | Co-elutes with Molindone. | Elutes at a different retention time than Molindone. |
| Mass Spectrometric Detection | Different mass-to-charge ratio (m/z) from Molindone. | Different mass-to-charge ratio (m/z) from Molindone. |
| Extraction Recovery | Nearly identical to Molindone across various extraction methods. | May differ from Molindone, potentially leading to variability. |
| Matrix Effects | Effectively compensates for matrix-induced ion suppression or enhancement. | May not adequately compensate for matrix effects experienced by Molindone. |
| Accuracy and Precision | High accuracy and precision due to superior normalization. | Potentially lower accuracy and precision due to dissimilarities with Molindone. |
| Commercial Availability | Readily available from various chemical suppliers. | Readily available as a pharmaceutical standard. |
| Cost | Generally more expensive than structural analogs. | Typically less expensive than stable isotope-labeled standards. |
Experimental Protocols
Below is a representative experimental protocol for the determination of Molindone in human plasma using an internal standard with LC-MS/MS. This protocol is a composite based on established methods for the analysis of antipsychotic drugs.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Loxapine).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Molindone: Precursor ion (Q1) m/z 277.2 → Product ion (Q3) m/z 100.1
-
This compound: Precursor ion (Q1) m/z 285.2 → Product ion (Q3) m/z 100.1
-
Loxapine: Precursor ion (Q1) m/z 328.1 → Product ion (Q3) m/z 229.1
-
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.
-
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams visualize the chemical structures and the analytical workflow.
Caption: Relationship between Molindone, this compound, and Loxapine.
Caption: A typical workflow for bioanalytical sample preparation and analysis.
Conclusion
For the quantitative analysis of Molindone, this compound is unequivocally the superior internal standard. Its identical chemical nature to the analyte ensures the most accurate and precise data by effectively compensating for variations in sample preparation and instrument response.
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Molindone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-laboratory validation of bioanalytical methods for Molindone-d8, a deuterated internal standard crucial for the accurate quantification of the antipsychotic drug Molindone in biological matrices. Given the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document synthesizes best practices from established bioanalytical method validation guidelines and presents a model comparison based on typical performance data for LC-MS/MS assays.
The objective is to offer a comprehensive protocol and realistic performance benchmarks that laboratories can use to design, execute, and evaluate their own cross-validation studies, ensuring method transferability, consistency, and reliability across different sites.
Comparative Performance Data
Cross-validation is essential when a bioanalytical method is transferred between laboratories. It ensures that the method performs equivalently and that data generated at different sites are comparable. Below are tables summarizing hypothetical, yet realistic, performance data from a cross-validation study between three independent laboratories. These tables serve as a benchmark for what to expect from a robust and well-validated UPLC-MS/MS method for Molindone.
Table 1: Linearity and Sensitivity
This table compares the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.100 - 100 | 0.100 - 100 | 0.100 - 100 | Consistent across labs |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.100 | 0.100 | 0.100 | S/N > 5; Acc/Prec ±20% |
Table 2: Inter-Laboratory Precision
Precision, expressed as the coefficient of variation (CV), measures the closeness of agreement among a series of measurements.
| QC Level | Concentration (ng/mL) | Lab A (CV%) | Lab B (CV%) | Lab C (CV%) | Acceptance Criteria |
| Low QC | 0.300 | 3.1% | 3.5% | 2.9% | ≤ 15% |
| Medium QC | 40.0 | 2.5% | 2.8% | 2.2% | ≤ 15% |
| High QC | 80.0 | 2.1% | 2.4% | 1.9% | ≤ 15% |
Table 3: Inter-Laboratory Accuracy
Accuracy refers to the closeness of the mean test results to the true concentration, expressed as percent bias.
| QC Level | Concentration (ng/mL) | Lab A (% Bias) | Lab B (% Bias) | Lab C (% Bias) | Acceptance Criteria |
| Low QC | 0.300 | +4.0% | -2.5% | +3.3% | Within ±15% |
| Medium QC | 40.0 | +2.1% | -1.5% | +1.8% | Within ±15% |
| High QC | 80.0 | -1.2% | +0.8% | -0.5% | Within ±15% |
Detailed Experimental Protocols
A standardized and meticulously detailed protocol is the cornerstone of successful method transfer and cross-validation. The following sections describe a typical UPLC-MS/MS method for the quantification of Molindone using this compound as an internal standard.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Sample Thawing: Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard (IS) working solution (e.g., at 500 ng/mL). Vortex for 10 seconds.
-
Pre-treatment: Add 100 µL of 4% phosphoric acid in water to the plasma/IS mixture. Vortex for 10 seconds.
-
Loading: Load the entire pre-treated sample onto a 96-well supported liquid extraction plate. Wait for 5 minutes to allow the sample to fully absorb onto the sorbent.
-
Elution: Add 600 µL of methyl tert-butyl ether (MTBE) to each well. Allow the solvent to flow through for 5 minutes.
-
Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (80:20, v/v). Vortex to mix. The sample is now ready for injection.
UPLC-MS/MS Method
-
Instrumentation: Waters Acquity UPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Chirobiotic TAG column (100 mm x 2.1 mm), or a similar reversed-phase column like a phenyl-hexyl stationary phase (50x2.1 mm, 1.9 µm), can be used.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.0 - 1.0 min: 20% B
-
1.0 - 5.0 min: Linear ramp to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.1 - 9.0 min: Return to 20% B and equilibrate
-
-
Total Run Time: 9.0 minutes[2]
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 500 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psig |
| MRM Transition (Molindone) | 277.2 -> 100.1 |
| MRM Transition (this compound) | 285.2 -> 100.1 |
| Collision Energy (Molindone) | 35 eV |
| Collision Energy (this compound) | 35 eV |
Note: The protonated molecular ion for Molindone ([M+H]⁺) is observed at m/z 277.1910. A primary fragment corresponds to the methylmorpholine moiety at m/z 100.0761. For this compound, the precursor ion is shifted accordingly, while the fragment may remain the same if deuteration is not on the morpholine moiety.
Mandatory Visualizations
Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding and standardization of the methodology.
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: Molindone acts as an antagonist at the Dopamine D2 receptor.
References
A Comparative Guide to the Bioanalytical Assessment of Molindone: Evaluating Linearity and Sensitivity with Molindone-d8
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the antipsychotic drug Molindone, with a particular focus on the linearity and sensitivity of assays utilizing its deuterated internal standard, Molindone-d8. Experimental data from published literature is presented to offer an objective assessment of available methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in mass spectrometry-based bioanalysis to ensure high accuracy and precision. By mimicking the analyte's chemical and physical properties, the internal standard effectively compensates for variability during sample preparation and analysis.
Performance of Molindone Assays Utilizing a Stable Isotope-Labeled Internal Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules like Molindone. A validated method for the determination of Molindone enantiomers in human plasma highlights the performance achievable with this technique.
| Parameter | Performance Metric |
| Linearity | |
| Calibration Curve Range | 0.100 - 100 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1][2] |
| Precision | |
| Intra-day Precision (RSD) | ≤ 3.4%[1] |
| Inter-day Precision (RSD) | ≤ 2.6%[1] |
| Accuracy | |
| Intra-day Accuracy (RE) | ≤ 4.2%[1] |
| Inter-day Accuracy (RE) | ≤ 5.0%[1] |
Table 1: Performance Characteristics of an LC-MS/MS Assay for Molindone Enantiomers in Human Plasma. This table summarizes the key validation parameters of a sensitive and selective bioanalytical assay. While the specific internal standard used in this particular study is not explicitly stated in the available literature, the use of a deuterated analog like this compound is standard practice for achieving such high levels of precision and accuracy.
Alternative Methodologies for Molindone Quantification
While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis, alternative techniques have also been employed for the quantification of Molindone and its related compounds.
| Analytical Technique | Key Performance Characteristics |
| Ultra-Performance Liquid Chromatography (UPLC) with UV Detection | For the determination of related compounds of Molindone, a UPLC-UV method demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999. The detection limit for these related compounds was below 0.009% relative to a 500 µg/mL test concentration.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A GC-MS method has been utilized for the identification and quantification of Molindone in postmortem samples. This method demonstrated a linear range of 0.1 mg/L to 5.0 mg/L. |
Table 2: Overview of Alternative Analytical Methods for Molindone. This table provides a summary of other validated methods for the analysis of Molindone and its related substances, offering alternatives to the LC-MS/MS approach.
Experimental Protocols
LC-MS/MS Method for Molindone Enantiomers
A detailed experimental protocol for the LC-MS/MS analysis of Molindone enantiomers in human plasma is outlined below:
-
Sample Preparation: Supported liquid extraction in a 96-well plate format is used for the extraction of Molindone from a 0.0500 mL plasma sample.[1][2]
-
Chromatographic Separation: Chiral separation is achieved on a Chirobiotic TAG column (100 mm x 2.1 mm) under isocratic reversed-phase conditions. The mobile phase is delivered at a flow rate of 0.8 mL/min.[1][2]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer.
UPLC-UV Method for Related Compounds of Molindone
The following protocol is used for the determination of related compounds in Molindone drug substances:
-
Chromatographic Separation: Separation is performed on a phenyl-hexyl stationary phase (50×2.1 mm, 1.9 micron particles) with an isocratic mobile phase. The flow rate is maintained at 0.6 mL/min.
-
UV Detection: Detection is carried out at a wavelength of 254 nm.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the comparative advantages of using a deuterated internal standard, the following diagrams are provided.
References
Performance Evaluation of Molindone-d8 in Clinical Research: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Molindone-d8's performance as an internal standard in clinical research studies against other potential alternatives. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering significant advantages in accuracy and precision. This document presents supporting experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Molindone in human plasma, alongside a discussion of the theoretical and practical benefits of using this compound.
Superior Performance of this compound as an Internal Standard
This compound, the deuterium-labeled analog of Molindone, is the preferred internal standard for the quantitative analysis of Molindone in biological matrices.[1] Its utility stems from its near-identical physicochemical properties to the analyte, Molindone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these processes. The key advantage of a stable isotope-labeled internal standard like this compound is its ability to correct for matrix effects, which are a common source of error in bioanalysis.
Comparison with Alternatives
While direct comparative studies are scarce due to the widely accepted superiority of stable isotope-labeled internal standards, a theoretical comparison highlights the advantages of this compound over a potential alternative, such as a structurally similar but non-isotopically labeled compound (e.g., another antipsychotic drug).
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog (Non-Isotopically Labeled IS) |
| Co-elution | Co-elutes with the analyte, providing the most accurate correction for matrix effects at the point of elution. | May have different retention times, leading to less effective correction for matrix-induced ion suppression or enhancement. |
| Ionization Efficiency | Nearly identical ionization efficiency to the analyte, ensuring that any variations in the ion source affect both compounds equally. | Ionization efficiency can differ significantly from the analyte and be affected differently by matrix components. |
| Sample Preparation | Tracks the analyte throughout the extraction process, compensating for losses at each step. | Extraction recovery may differ from the analyte, introducing variability and inaccuracy. |
| Mass Spectrometry | Easily differentiated from the analyte by its higher mass-to-charge ratio (m/z). | Requires chromatographic separation from the analyte, which can be challenging if the structures are very similar. |
| Overall Accuracy & Precision | High accuracy and precision due to effective normalization of variability. | Lower accuracy and precision due to incomplete correction for analytical variability. |
Experimental Data: Performance of a Validated LC-MS/MS Method
The following tables summarize the performance characteristics of a sensitive and selective bioanalytical method developed and validated for the determination of Molindone enantiomers in human plasma. This method, which would typically employ a deuterated internal standard like this compound for achiral analysis, demonstrates the high level of performance achievable.
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.100 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | ≤ 3.4% | ≤ 2.6% | ≤ 4.2% | ≤ 5.0% |
| Medium | ≤ 3.4% | ≤ 2.6% | ≤ 4.2% | ≤ 5.0% |
| High | ≤ 3.4% | ≤ 2.6% | ≤ 4.2% | ≤ 5.0% |
%RSD: Relative Standard Deviation; %RE: Relative Error
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS analysis of Molindone in human plasma using this compound as an internal standard, based on established bioanalytical practices and data from the referenced literature.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Spiking: To 50 µL of human plasma, add the internal standard (this compound) solution.
-
Loading: Load the plasma sample onto a 96-well supported liquid extraction plate.
-
Extraction: Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Chirobiotic TAG, 100 mm x 2.1 mm (for enantiomeric separation; a standard C18 column can be used for achiral analysis).
-
Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Molindone: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Molindone quantification in plasma.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis: A Comparative Guide
In the landscape of regulated bioanalysis, the pursuit of accurate and reproducible quantification of drugs and their metabolites in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of a bioanalytical method. Among the available options, the deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), has emerged as the preferred choice for many researchers and is strongly recommended by regulatory agencies. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with alternatives and presenting supporting experimental data and protocols.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1] Its primary function is to compensate for the variability inherent in the bioanalytical workflow, from sample extraction to chromatographic separation and mass spectrometric detection.[2][3] By normalizing the analyte's response to that of the internal standard, a reliable and reproducible quantification can be achieved.[2]
Deuterated Internal Standards: The Gold Standard
A deuterated internal standard is a synthetic version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This subtle structural modification results in a compound with nearly identical physicochemical properties to the analyte, making it the ideal mimic to track the analyte's behavior throughout the analytical process.[4][5]
Key Advantages:
-
Mitigation of Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[6] This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in bioanalysis.[7] Because a deuterated internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of matrix effect.[2] Consequently, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification even in the presence of significant matrix effects.[6]
-
Correction for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, being chemically identical to the analyte, will exhibit the same recovery, thus correcting for any sample processing inconsistencies.
-
Improved Precision and Accuracy: The use of a deuterated internal standard leads to a significant improvement in the precision and accuracy of the bioanalytical method compared to using a structural analog or no internal standard at all. This is a critical requirement for regulated bioanalysis, where methods must meet stringent acceptance criteria set by regulatory bodies like the FDA and EMA.[8][9][10]
Performance Comparison: Deuterated IS vs. Structural Analog IS
The superiority of a deuterated internal standard over a structural analog is best demonstrated through experimental data. A structural analog is a compound that is chemically similar but not identical to the analyte. While it can partially compensate for variability, its different chemical nature can lead to differences in extraction recovery and ionization efficiency, compromising the accuracy of the results.
A study on the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F provides a clear comparison. The assay was validated using both a butyric acid analog as an internal standard and a stable isotope-labeled (deuterated) internal standard.
Quantitative Data Summary:
| Parameter | Structural Analog IS (Butyric Acid Analog) | Deuterated IS (SIL-IS) |
| Mean Bias (%) | 96.8% | 100.3% |
| Standard Deviation of Bias | 8.6% | 7.6% |
| Statistical Significance (p-value) | p < 0.0005 (significant deviation from 100%) | p = 0.5 (no significant deviation from 100%) |
| Variance Comparison (Levene's Test) | - | p = 0.02 (significantly lower variance than analog IS) |
Data sourced from Stokvis et al., J. Mass Spectrom. (2002).
The data clearly indicates that the use of the deuterated internal standard resulted in significantly better accuracy (mean bias closer to 100%) and precision (lower variance) compared to the structural analog.
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard is based on a logical progression aimed at ensuring the highest quality data in regulated bioanalysis.
Caption: Logical workflow for selecting an internal standard in regulated bioanalysis.
Experimental Protocols
A robust bioanalytical method using a deuterated internal standard follows a well-defined workflow, from sample preparation to data analysis.
Representative Bioanalytical Workflow:
Caption: Standard workflow for bioanalysis using a deuterated internal standard.
Detailed Methodologies:
1. Sample Preparation (Protein Precipitation Example):
-
To 100 µL of biological matrix (e.g., human plasma), add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
3. Method Validation:
The method should be fully validated according to the FDA or EMA guidelines for bioanalytical method validation, including assessments of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8][10]
Comparison of Internal Standard Types
While deuterated internal standards are the most common choice, other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) and structural analogs are also used. Each has its own set of advantages and disadvantages.
Caption: Comparison of different types of internal standards used in bioanalysis.
Considerations and Potential Pitfalls
While highly effective, the use of deuterated internal standards is not without its challenges:
-
Deuterium Isotope Effect: The slightly stronger C-D bond compared to the C-H bond can sometimes lead to a small difference in chromatographic retention time between the deuterated IS and the analyte.[7] If this separation is significant and occurs in a region of variable ion suppression, it can compromise the accuracy of the results.[11]
-
H/D Back-Exchange: If deuterium atoms are placed on exchangeable positions (e.g., -OH, -NH, -SH), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the isotopic label.[12]
-
Purity: The deuterated internal standard must be of high isotopic purity and free from any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[13]
Conclusion
The use of a deuterated internal standard is a cornerstone of modern, robust, and reliable regulated bioanalysis. Its ability to accurately mimic the behavior of the analyte, thereby compensating for matrix effects and procedural variability, leads to a significant improvement in data quality compared to alternatives like structural analogs. While considerations such as the potential for isotope effects and the need for high purity must be addressed, the benefits in terms of accuracy, precision, and regulatory acceptance overwhelmingly justify the investment in a deuterated internal standard for critical bioanalytical studies.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. anivet.au.dk [anivet.au.dk]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Molindone-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Molindone-d8. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Chemical Name | This compound | LGC Standards[1] |
| CAS Number | 1189805-13-7 | LGC Standards[1] |
| Molecular Formula | C₁₆H₁₆D₈N₂O₂ | LGC Standards[1] |
| Molecular Weight | 284.42 g/mol | LGC Standards[1] |
| Appearance | Solid, Crystal - Powder (based on Molindone HCl) | TCI Chemicals[2] |
| Purity | >95% (HPLC) | LGC Standards[1] |
| Storage Temperature | -20°C for 3 years (Powder); -80°C for 1 year (in solvent) | TargetMol[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Molindone, the active pharmaceutical ingredient, is toxic if swallowed[2][4]. While specific toxicity data for this compound is not available, it should be handled with the same precautions as the parent compound. The primary routes of exposure are inhalation, ingestion, and skin contact[5].
The following table outlines the recommended personal protective equipment (PPE) for handling this compound, based on guidelines for hazardous drugs.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) tested to ASTM D6978 standard.[6][7] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[6][8] | Protects the body from spills and contamination. |
| Eye Protection | Safety goggles or a face shield.[8] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.[8] | Prevents inhalation of the powdered compound. |
| Additional PPE | Hair covers, beard covers (if applicable), and shoe covers.[7] | Minimizes the risk of contaminating personal clothing and workspaces. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Prepare a designated containment area, such as a chemical fume hood or a glove box.
-
Assemble all necessary equipment, including spatulas, weighing paper, vials, and solvents.
-
-
Handling :
-
Receiving and Unpacking : When unpacking the shipment, wear chemotherapy gloves[7]. Inspect the container for any damage or leaks.
-
Weighing and Aliquoting : Conduct all manipulations of the solid compound within the containment area to prevent the generation of airborne dust. Use appropriate tools to handle the powder.
-
Dissolving and Diluting : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Cleanup and Disposal :
-
Decontamination : Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, gowns, and weighing paper, in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination, typically by removing gloves last and washing hands thoroughly afterward.
-
Emergency Procedures: Spill Response
In the event of a spill, a clear and immediate response is critical to mitigate exposure and contamination.
References
- 1. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Molindone | Dopamine Receptor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 6. osha.gov [osha.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
